Cobaltous bromide
Description
Significance in Contemporary Inorganic Chemistry
Cobaltous bromide is a versatile reagent and precursor in modern inorganic synthesis. guidechem.com Its significance lies in its utility as a source of cobalt(II) ions for the preparation of a wide array of cobalt-containing compounds and coordination complexes. guidechem.com Researchers utilize this compound to synthesize novel materials with interesting magnetic, electronic, and catalytic properties. guidechem.comchemimpex.com The study of its coordination chemistry with various ligands continues to reveal new structural motifs and reactivity patterns, contributing to the fundamental understanding of transition metal chemistry. sigmaaldrich.com Recent research has explored the synthesis and crystal structures of complexes involving cobalt(II) bromide with ligands like 2-methylpyridine (B31789) N-oxide and isoquinoline, highlighting its ongoing importance in the exploration of new coordination compounds. sigmaaldrich.com
Historical Context of Cobalt(II) Bromide Studies
Historically, cobalt compounds, known for their vibrant colors, were used for centuries in pigments for glass and ceramics. institut-seltene-erden.de The element cobalt was first isolated and identified by the Swedish chemist Georg Brandt in 1735. institut-seltene-erden.de Early studies of cobalt(II) bromide likely focused on its fundamental properties, such as its synthesis, solubility, and characteristic color change between its anhydrous and hydrated states. These properties made it a useful compound in early chemical analysis and as an indicator, for instance, in hygrometers to indicate moisture levels. nih.gov
Scope and Research Trajectories
Current research on this compound is expanding beyond its traditional applications. The global market for cobalt(II) bromide hexahydrate is projected to grow, driven by increasing demand in the pharmaceutical and chemical industries. dataintelo.comsphericalinsights.com Key research trajectories include:
Catalysis: Developing more efficient and selective catalytic systems for organic synthesis, including C-C and C-heteroatom bond formations, polymerizations, and oxidations. smolecule.com
Materials Science: Synthesizing novel cobalt-based materials, such as magnetic materials, pigments, and coatings, by leveraging this compound as a precursor. chemimpex.comchemiis.com
Coordination Chemistry: Investigating the formation of complex structures with various organic and inorganic ligands to understand their electronic and magnetic properties. nih.gov
Green Chemistry: Focusing on the development of more sustainable and environmentally friendly catalytic processes utilizing cobalt bromide. sphericalinsights.com
Interdisciplinary Relevance in Materials Science and Catalysis
The applications of this compound extend across multiple scientific disciplines.
In Materials Science , it is used in the development of advanced materials. chemimpex.com This includes the production of magnetic materials and high-performance magnets for electronic devices. guidechem.comchemimpex.com It also serves as a precursor for pigments and coatings that offer durability and corrosion resistance. chemimpex.comchemiis.com
In Catalysis , this compound is a well-established catalyst in a variety of organic reactions. chemiis.com It effectively catalyzes oxidation reactions and is used in the synthesis of complex organic molecules, which is crucial for the pharmaceutical and fine chemical industries. assignmentpoint.comchemiis.com Triphenylphosphine complexes of cobalt(II) bromide, for example, have been utilized as catalysts in organic synthesis. wikipedia.orgassignmentpoint.com Its catalytic activity is vital for processes such as the hydroformylation of alkenes and in the Fischer-Tropsch process. institut-seltene-erden.de
Structure
2D Structure
Properties
CAS No. |
7789-43-7 |
|---|---|
Molecular Formula |
Br2Co |
Molecular Weight |
218.74 g/mol |
IUPAC Name |
cobalt(2+);dibromide |
InChI |
InChI=1S/2BrH.Co/h2*1H;/q;;+2/p-2 |
InChI Key |
BZRRQSJJPUGBAA-UHFFFAOYSA-L |
SMILES |
[Co](Br)Br |
Canonical SMILES |
[Co+2].[Br-].[Br-] |
boiling_point |
Loses 4 H2O at 212° F. and all H2O at 266° F. (USCG, 1999) |
Color/Form |
Bright green solid or lustrous green crystalline leaflets Green hexagonal crystals; hygroscopic |
density |
4.909 at 77 °F (USCG, 1999) 4.909 at 25 °C/4 °C |
flash_point |
Not Applicable. Not flammable. (USCG, 1999) |
melting_point |
1252.4 °F For anhydrate; 117.5° F for hexahydrate. (USCG, 1999) 678 °C under HBr and molecular nitrogen |
Other CAS No. |
7789-43-7 12789-07-0 |
physical_description |
Cobaltous bromide is a red violet crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in the production of other chemicals. Liquid |
Pictograms |
Irritant; Health Hazard |
shelf_life |
Stable under recommended storage conditions. Hygroscopic, forms hexahydrate in air. |
solubility |
Readily soluble in water 112 parts by wt (of formula wt)/100 parts of water by wt at 20 °C 66.7 g/100 mL water at 59 °C; 68.1 g/100 cc water at 97 °C; 77.1 g/100 cc of ethanol at 20 °C; 58.6 g/100 cc of methanol at 30 °C 126.754 lb/100 lb water at 70 °F Readily soluble in methanol, ethanol, acetone and methyl acetate |
Synonyms |
cobalt bromide hexahydrate cobalt dibromide tetraaquacobalt(II) bromide dihydrate |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Ii Bromide and Its Derivatives
Conventional Synthetic Routes for Anhydrous Cobalt(II) Bromide
Anhydrous cobalt(II) bromide, which presents as green crystals, is typically prepared through dehydration of its hydrated forms or by direct reaction of cobalt metal with bromine. wikipedia.orgchemicalbook.com The most common laboratory-scale synthesis involves the careful heating of cobalt(II) bromide hexahydrate. This process is staged; heating to 100°C initially yields the dihydrate, and further heating to 130°C results in the anhydrous form. wikipedia.org The reactions are as follows:
CoBr₂·6H₂O → CoBr₂·2H₂O + 4H₂O (at 100°C) wikipedia.org
CoBr₂·2H₂O → CoBr₂ + 2H₂O (at 130°C) wikipedia.org
Another classical method involves the reaction of cobalt metal with bromine gas at elevated temperatures. chemicalbook.com This direct combination reaction is effective but requires careful handling of volatile and corrosive bromine. Additionally, anhydrous cobalt(II) bromide can be synthesized by the reaction of cobaltous hydroxide (B78521) or carbonate with hydrobromic acid, followed by crystallization and subsequent dehydration of the resulting hydrated salt. nih.gov Anhydrous CoBr₂ is noted for its use as a catalyst in organic reactions, such as the chemoselective preparation of 1,1-diacetates from aldehydes under solvent-free conditions. tandfonline.com
Preparation of Hydrated Forms of Cobalt(II) Bromide
The hydrated forms of cobalt(II) bromide are the most commonly encountered in laboratory settings and serve as the starting material for many other cobalt-containing compounds. Their synthesis is generally straightforward, involving the reaction of a cobalt(II) salt or hydroxide with hydrobromic acid.
Hexahydrate Synthesis Approaches
Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O) is the most stable hydrated form at room temperature and appears as red-purple crystals. wikipedia.org The primary synthetic route involves the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with hydrobromic acid: wikipedia.orgnih.gov
Co(OH)₂ + 2HBr + 4H₂O → CoBr₂·6H₂O wikipedia.org
Alternatively, cobalt(II) nitrate (B79036) can be used as the starting material. The resulting solution is then typically concentrated by evaporation to induce crystallization of the hexahydrate. chemicalbook.comchemdad.com The hexahydrate is highly soluble in water and hygroscopic, readily absorbing moisture from the air. wikipedia.orgchemdad.com
Tetrahydrate and Other Solvates
While the hexahydrate is common, other hydrated forms and solvates of cobalt(II) bromide can be synthesized under specific conditions. Cobalt(II) bromide tetrahydrate (CoBr₂·4H₂O) has a molecular structure of trans-[CoBr₂(H₂O)₄]. wikipedia.org Its formation can be influenced by the temperature and concentration of the crystallization solution.
Other solvated forms of cobalt(II) bromide have been reported, often incorporating organic solvent molecules into the crystal lattice. For instance, the reaction of CoBr₂ with 2-methylpyridine (B31789) N-oxide in n-butanol can lead to the formation of [CoBr₂(C₆H₇NO)₂] or a dinuclear complex, [(CoBr₂)₂(2-methylpyridine N-oxide)₄]·n-butanol, depending on the stoichiometry and reaction conditions. nih.gov Similarly, hexa-imidazole cobalt(II) 2-bromide tetrahydrate has been synthesized, demonstrating the versatility of cobalt(II) bromide in forming complex solvated structures. iucr.org
Nanomaterial Synthesis Techniques for Cobalt(II) Bromide
The synthesis of cobalt(II) bromide at the nanoscale has opened up new possibilities for its application, particularly in catalysis and materials science. Techniques such as high-energy ball milling and microemulsion methods are employed to produce nanoparticles with controlled size and morphology.
High-Energy Ball Milling for Nanoparticle Production
High-energy ball milling is a top-down mechanical attrition method used to produce nanoparticles from bulk materials. iau.irmdpi.com In this process, bulk CoBr₂·6H₂O powder is subjected to high-energy impacts from milling balls within a rotating vial. iau.irsid.ir The repeated fracturing and cold welding of the particles lead to a significant reduction in grain size.
One study demonstrated the synthesis of CoBr₂·6H₂O nanoparticles with an average size of 35 nm. iau.irsid.ir The process involved milling the hexahydrate powder in a planetary high-energy ball mill at 250 rpm for 10 hours using zirconium balls. sid.ir This method is valued for its relative simplicity and scalability in producing nanostructured materials. mdpi.com
Table 1: Parameters for High-Energy Ball Milling of Cobalt(II) Bromide Hexahydrate
| Parameter | Value |
|---|---|
| Starting Material | CoBr₂·6H₂O Powder |
| Milling Equipment | Planetary High-Energy Ball Mill |
| Rotational Speed | 250 rpm |
| Milling Time | 10 hours |
| Milling Media | Zirconium balls (10 mm diameter) |
Data sourced from a study on nanoparticle synthesis. sid.ir
Microemulsion Techniques for Controlled Morphology
Microemulsion techniques offer a bottom-up approach to nanoparticle synthesis, providing excellent control over particle size, shape, and distribution. mdpi.com These methods involve creating thermodynamically stable, isotropic dispersions of two immiscible liquids, such as water-in-oil (reverse micelles) or oil-in-water. mdpi.commdpi.com The tiny aqueous droplets within the microemulsion act as nanoreactors for the synthesis of nanoparticles.
For the synthesis of cobalt-based nanostructures, a cobalt precursor, such as cobalt chloride or cobalt nitrate, is dissolved in the aqueous phase of the microemulsion. mdpi.comacs.org A reducing agent, like sodium borohydride, is then introduced in a separate microemulsion. mdpi.commdpi.com When the two microemulsions are mixed, the collision and fusion of the nanodroplets initiate the reduction of cobalt ions, leading to the nucleation and growth of nanoparticles. Surfactants, such as cetyltrimethylammonium bromide (CTAB), are used to stabilize the microemulsion and control the particle morphology. mdpi.comacs.org While this method is extensively used for cobalt metal and cobalt oxide nanoparticles, the principles can be adapted for the synthesis of cobalt(II) bromide nanostructures by using a bromide source within the microemulsion system. For example, rod-shaped nanostructures of cobalt oxalate (B1200264) dihydrate have been synthesized using a reverse micellar route with CTAB. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Cobalt(II) bromide | CoBr₂ |
| Cobalt(II) bromide hexahydrate | CoBr₂·6H₂O |
| Cobalt(II) bromide dihydrate | CoBr₂·2H₂O |
| Cobalt(II) bromide tetrahydrate | CoBr₂·4H₂O |
| Cobalt(II) hydroxide | Co(OH)₂ |
| Hydrobromic acid | HBr |
| Bromine | Br₂ |
| Cobalt(II) carbonate | CoCO₃ |
| Cobalt(II) nitrate | Co(NO₃)₂ |
| 2-methylpyridine N-oxide | C₆H₇NO |
| n-butanol | C₄H₁₀O |
| Hexa-imidazole cobalt(II) 2-bromide tetrahydrate | C₁₈H₃₂Br₂CoN₁₂O₄ |
| Zirconium | Zr |
| Cobalt chloride | CoCl₂ |
| Sodium borohydride | NaBH₄ |
| Cetyltrimethylammonium bromide | C₁₉H₄₂BrN |
Synthesis of Cobalt(II) Bromide Coordination Complexes
The synthesis of coordination complexes involving Cobalt(II) bromide is a cornerstone of modern inorganic chemistry, providing a vast array of compounds with diverse structures and electronic properties. These syntheses typically involve the reaction of a cobalt(II) source, often anhydrous CoBr₂ or its hydrate (B1144303), with a stoichiometric amount of a specific ligand in a suitable solvent. The choice of ligand—ranging from simple monodentate to complex polydentate systems—and reaction conditions dictates the final geometry and coordination number of the cobalt center.
A common and straightforward method involves the direct reaction of Cobalt(II) bromide with the desired ligands. For instance, complexes with phosphine (B1218219) ligands, which are significant as catalysts in organic synthesis, are readily prepared. wikipedia.orgmdpi.com The reaction of CoBr₂ with ligands such as (2-methoxyethyl)diphenylphosphine or (2-methoxyphenyl)diphenylphosphine in ethanol (B145695) yields distorted tetrahedral Co(II) centers bonded to two bromide ions and two phosphine ligands. mdpi.com Similarly, reacting CoCl₂·6H₂O (which can be considered a precursor for in-situ halide exchange or used with subsequent addition of bromide salts) with hemilabile P^N donor ligands like 4-(dimethylamino)phenyldiphenylphosphine (B1306617) and diphenyl-2-pyridylphosphine (B124867) results in the formation of tetrahedral and tetragonally distorted octahedral Co(II) complexes, respectively. researchgate.net
Nitrogen-donor ligands are also extensively used to create a wide range of cobalt bromide complexes. Eleven different cobalt(II) complexes of the type [Co(L)₆]Br₂, where L is a heterocyclic nitrogen donor ligand such as imidazole (B134444), pyridine (B92270), or quinoline, have been synthesized by reacting an alcoholic solution of cobaltous nitrate hexahydrate with potassium bromide, followed by the addition of the respective ligand. ajrconline.org The resulting complexes are typically octahedral. ajrconline.org More complex polydentate nitrogen ligands, such as those combining 2,6-bis(imino)pyridine and (imino)pyridine moieties, react with CoBr₂ to form mono- or bimetallic paramagnetic complexes. unam.mx
The reaction of CoBr₂ with scorpionate ligands like tris(pyrazolyl)borate (Tp) can lead to more intricate structures. For example, the reaction with KTp in THF can produce an unprecedented trinuclear Co(II) complex, [TpCo(Hpz)Br]₂(CoBr₂). tu-darmstadt.de In contrast, using the more sterically hindered tris(3,5-dimethyl-pyrazolyl)borate (Tp) ligand affords a simpler half-sandwich complex, TpCoBr. tu-darmstadt.de
Coordination complexes can also be formed through the cleavage of chemical bonds by a cobalt center. For example, the C-Br bond of 2-bromothiophene (B119243) can be cleaved by tetrakis(trimethylphosphine)cobalt(0) to yield a penta-coordinate cobalt(II) bromide complex, (α-C₄H₃S)CoBr(PMe₃)₃. researchgate.net
The synthesis of these complexes is highly dependent on the solvent, temperature, and stoichiometry of the reactants. Characterization is typically performed using a suite of analytical techniques including single-crystal X-ray diffraction, IR and UV-vis spectroscopy, and magnetic susceptibility measurements to confirm the structure and electronic state of the cobalt center. researchgate.netunam.mxtu-darmstadt.de
| Cobalt Source | Ligand(s) | Solvent | Resulting Complex | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| CoBr₂ | (2-methoxyethyl)diphenylphosphine | Ethanol | CoBr₂(Ph₂PCH₂CH₂OCH₃)₂ | Distorted Tetrahedral | mdpi.com |
| CoBr₂ | Tris(pyrazolyl)borate (KTp) | THF | [TpCo(Hpz)Br]₂(CoBr₂) | Octahedral and Distorted Tetrahedral | tu-darmstadt.de |
| CoBr₂ | Tris(3,5-dimethyl-pyrazolyl)borate (KTp) | THF | TpCoBr | Pseudotetrahedral | tu-darmstadt.de |
| Co(NO₃)₂·6H₂O, KBr | Pyridine, Imidazole, etc. | Ethanol | [Co(L)₆]Br₂ | Octahedral | ajrconline.org |
| CoBr₂ | 2,2'-bipyridine (B1663995) | Not Specified | CoBr₂(2,2'-bipyridine) | Not Specified | researchgate.net |
| CoX₂ (X=Cl, Br, I) | N,N-dimethyl-N′,N′-dimethylthiocarbamoylsulfenamide | Not Specified | Co(L)X₂ | Pseudotetrahedral | researchgate.net |
Novel Synthetic Approaches and Mechanistic Investigations
Beyond classical coordination chemistry, Cobalt(II) bromide serves as a crucial catalyst and precursor in a variety of novel synthetic transformations, often involving sophisticated mechanistic pathways. These modern approaches enable the construction of complex organic molecules and materials under increasingly mild and efficient conditions.
One emerging area is mechanochemistry, where mechanical force is used to drive chemical reactions. A [2+2+2] cycloaddition has been facilitated by a Cobalt(II) bromide catalyst in conjunction with piezoelectric materials. rsc.org The reaction between CoBr₂ and a phosphine ligand under liquid-assisted grinding conditions proceeded without a traditional chemical reductant, suggesting that the piezoelectric material induces the reduction of Co(II) to a catalytically active low-valent cobalt species. rsc.org The proposed mechanism involves oxidative cyclization of the low-valent cobalt, followed by alkyne insertion and reductive elimination to form the final product. rsc.org
Cobalt-catalyzed cross-coupling reactions represent another significant area of research where CoBr₂ is a common starting material. A Negishi-type cross-coupling of amides with organozinc compounds has been developed using a simple CoBr₂ catalyst. organic-chemistry.org The proposed mechanism involves the formation of an organocobalt(II) intermediate via transmetalation between CoBr₂ and the organozinc reagent. organic-chemistry.org Mechanistic investigations into phenoxyimine–cobalt(II)-catalyzed C(sp²)–C(sp³) Suzuki–Miyaura cross-coupling have identified dimeric (FI)cobalt(II) bromide complexes as key precatalysts. acs.org Studies combining kinetic measurements and stoichiometric experiments suggest a cobalt(II)/cobalt(III) catalytic cycle where turnover-limiting transmetalation occurs via a "boronate"-type mechanism. acs.org
Furthermore, CoBr₂ has been employed in catalytic systems for C-H bond activation. A cobalt-catalyzed three-component coupling of terminal alkynes, dihalomethanes, and amines uses CoBr₂ as a phosphine-free catalyst, proceeding through the dual activation of C–H and C–halogen bonds. researchgate.netresearchgate.net Similarly, cobalt-catalyzed hydroarylation of styrenes has been studied using density functional theory (DFT), revealing a three-step mechanism of C-H oxidative addition, styrene (B11656) insertion into the Co-H bond, and reductive elimination. researchgate.net In this case, the C-C reductive elimination step was identified as being rate- and regioselectivity-determining. researchgate.net
These advanced synthetic methods highlight the versatility of cobalt bromide beyond its use as a simple coordination complex precursor. The mechanistic studies associated with these reactions are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for organic synthesis.
| Reaction Type | Catalyst System | Key Mechanistic Feature(s) | Reference |
|---|---|---|---|
| Mechanochemical [2+2+2] Cycloaddition | CoBr₂ / PCy₃ / BaTiO₃ | Piezoelectric-induced reduction of Co(II) to low-valent species. | rsc.org |
| Negishi-Type Cross-Coupling | CoBr₂ | Transmetalation between CoBr₂ and organozinc reagent to form an organocobalt(II) intermediate. | organic-chemistry.org |
| Suzuki–Miyaura Cross-Coupling | [(FI)CoBr]₂ precatalyst | Co(II)/Co(III) catalytic cycle; turnover-limiting transmetalation via a boronate complex. | acs.org |
| Three-Component Coupling (Alkyne, Dihalomethane, Amine) | CoBr₂ (phosphine-free) | Dual activation of C-H and C-halogen bonds. | researchgate.netresearchgate.net |
| Hydroarylation of Styrenes | Cobalt catalyst | Mechanism involves C-H oxidative addition, styrene insertion, and rate-determining C-C reductive elimination. | researchgate.net |
| Heterodimerization of Acrylates and 1,3-Dienes | (dppp)CoBr₂ / Zn / ZnBr₂ | In-situ reduction of Co(II) to a cationic [Co(I)]⁺ active species. | nsf.gov |
Advanced Structural Elucidation of Cobalt Ii Bromide Systems
Crystallographic Studies of Anhydrous Cobalt(II) Bromide
The structural investigation of anhydrous cobalt(II) bromide is fundamental to understanding its solid-state properties. Studies employing X-ray diffraction techniques have revealed details about its crystalline phases and structural arrangements.
Polymorphism and Crystal Structure Analysis
Anhydrous cobalt(II) bromide is known to exhibit different crystalline forms, a phenomenon known as polymorphism. While specific details on the polymorphism of anhydrous CoBr₂ are less extensively documented in the provided search results compared to its hydrated forms or coordination complexes, general crystallographic studies on related metal halides often reveal layered or polymeric structures. The anhydrous form of cobalt(II) bromide is reported to appear as green crystals wikipedia.org. Understanding these different crystal structures is key to predicting and controlling the material's properties.
High-Resolution X-ray Diffraction Applications
High-resolution X-ray diffraction (HRXRD) techniques are essential for precise determination of crystal lattice parameters, phase identification, and the study of structural defects or phase transitions in crystalline materials. While specific HRXRD studies dedicated solely to anhydrous CoBr₂ are not explicitly detailed in the provided snippets, the application of X-ray diffraction in general is a cornerstone for characterizing solid-state compounds. For instance, X-ray powder diffraction is used to confirm the phase and crystallite size of synthesized nanoparticles of cobalt(II) bromide hexahydrate sid.ir. The general methodology of X-ray diffraction allows for the determination of space groups, unit cell dimensions, and atomic positions, providing a complete picture of the crystal structure.
Structural Characterization of Hydrated Cobalt(II) Bromide Species
Cobalt(II) bromide readily forms hydrates, with the hexahydrate (CoBr₂·6H₂O) being a common form. The structural characterization of these hydrates involves determining the coordination environment of the cobalt ion and the arrangement of water molecules and bromide anions within the crystal lattice.
Determination of Water Coordination in Hydrates
The hexahydrate of cobalt(II) bromide, CoBr₂·6H₂O, has been structurally characterized. One study describes tetraaquacobalt(II) bromide dihydrate, [Co(H₂O)₄]Br₂·2H₂O, which crystallizes in the monoclinic system with space group C2/m nih.gov. In this structure, the cobalt(II) ion is octahedrally coordinated by four water molecules and two bromide ions. The Co-O bond distance is reported as approximately 2.081(2) Å, and the Co-Br distance is 2.6048(5) Å nih.gov. The structure is also noted to be isomorphic with cobalt chloride hexahydrate. Another study characterizes cobalt(II) bromide hydrate (B1144303) as violet crystals, with a water content ranging from 24.7 to 36.5% thermofisher.com. The hexahydrate form loses four water molecules at 100 °C to form the dihydrate, and further heating to 130 °C can yield the anhydrous form wikipedia.org. Nanoparticles of CoBr₂·6H₂O have also been synthesized and characterized using X-ray diffraction sid.ir.
Structural Analysis of Cobalt(II) Bromide Coordination Complexes
Cobalt(II) bromide serves as a precursor for synthesizing a variety of coordination complexes with diverse organic ligands. Single-crystal X-ray diffraction is the primary technique used to elucidate the molecular and crystal structures of these complexes, revealing coordination geometries, bonding arrangements, and intermolecular interactions.
Single-Crystal X-ray Diffraction of Ligand Adducts
Single-crystal X-ray diffraction studies have been employed to determine the structures of numerous cobalt(II) bromide coordination complexes. For example, a pentacoordinate cobalt(II) bromide complex, (α-C₄H₃S)CoBr(PMe₃)₃, was characterized by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with space group Pnma researchgate.net. This complex was formed via C-Br bond activation.
Another study reports three isostructural pentacoordinate Co(II) complexes, [CoX(dppb)₂]X (X = Cl, Br, I), where the cobalt center is coordinated by one halide ligand and two bidentate phosphine (B1218219) ligands (dppb), adopting a vacant octahedron (C₄v) geometry mdpi.com. The complex with bromide, 2Br, crystallizes in a similar manner to its chloride and iodide analogues.
Cobalt(II) bromide has also been used to form coordination polymers with barbituric acid, resulting in structures like [Co(H₂O)₄(HBA)₂] and polymeric forms [Co(H₂O)₂(μ₂-HBA)₂] and [Co(μ₃-HBA)₂] researchgate.net. These structures were characterized by X-ray powder diffraction, showing octahedral coordination of Co(II) by oxygen atoms from water molecules and barbiturate (B1230296) ligands.
Furthermore, two distinct cobalt(II) cyanoguanidine bromide coordination compounds, Co(C₂N₄H₄)₂ (H₂O)₄·2Br·2H₂O (1) and Co₃(C₂N₄H₄)₈(H₂O)₈·6Br (2), were characterized by single-crystal X-ray diffraction at 100 K d-nb.info. Both compounds crystallize in the triclinic system with space group P1. Compound 1 features isolated CoO₄N₂ octahedral units, while compound 2 includes both isolated octahedra and binuclear cluster units. The Co-O bond lengths in compound 1 were found to be around 2.046(2) Å and 2.180(2) Å, with a Co-N bond length of 2.087(2) Å.
Complexes formed with β-triketimine ligands, such as [(LCoμ-Br)₂][BArF]₂, were found by single-crystal X-ray diffraction to have a slightly distorted square-pyramidal geometry rsc.org. Additionally, cobalt(II) complexes with an N₄-acenaphthene-based ligand, including L₂CoBr₂, were synthesized and studied using XRD, revealing different coordination modes of the cobalt atom rsc.org.
Data Tables
Table 1: Crystallographic Data for Selected Cobalt(II) Bromide Species
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Z | Ref. |
| [Co(H₂O)₄]Br₂·2H₂O | Monoclinic | C2/m | a=11.0158(12), b=7.1694(10), c=6.9111(10), β=124.761(7) | 2 | nih.gov |
| (α-C₄H₃S)CoBr(PMe₃)₃ | Orthorhombic | Pnma | a=20.428(4), b=11.036(2), c=9.201(2) | 4 | researchgate.net |
| [CoBr(dppb)₂]Br (Complex 2Br) | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |
| Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O (Compound 1) | Triclinic | P1 | a=6.946(2), b=11.173(3), c=12.485(3), α=114.642(4), β=98.284(4), γ=100.028(4) | 2 | d-nb.info |
| [(LCoμ-Br)₂][BArF]₂ (β-triketimine complex) | Not Specified | Not Specified | Not Specified | Not Specified | rsc.org |
Spectroscopic Characterization and Electronic Structure Investigations
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the vibrational modes of molecules, which are characteristic of their structural and bonding arrangements.
FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules. semanticscholar.org In the context of cobaltous bromide and its complexes, FTIR spectra reveal characteristic absorption bands that correspond to the stretching and bending vibrations of the chemical bonds within the molecule. For instance, in complexes of CoBr₂ with organic ligands, shifts in the vibrational frequencies of the ligand upon coordination to the cobalt ion can confirm the formation of the complex and provide information about the coordination sites. ajrconline.orgmdpi.com
Studies on CoBr₂ complexes with various ligands, such as those containing C-H and C-N bonds, have shown that the vibrational bands of these groups are shifted upon complexation. ajrconline.org For example, the C-H stretching vibrations in piperazine (B1678402) complexes of cobalt bromide are observed at slightly different wavenumbers compared to the free ligand. ajrconline.org Similarly, the C-N stretching vibrations also exhibit shifts, indicating the involvement of the nitrogen atom in coordination to the cobalt center. ajrconline.org The analysis of these shifts helps in elucidating the structure of the complexes. semanticscholar.orgajrconline.org In cobalt(II) complexes with cyanoguanidine, IR analysis highlights vibrational differences between different structural forms, with notable shifts in the C≡N stretching frequency upon coordination to the cobalt atom. d-nb.info
| Complex | Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Reference |
|---|---|---|---|---|
| [Co(pip)₆]Br₂ | C-H stretch (piperazine) | 3087, 2987, 2914, 2853, 2750 | 3100, 3209, 3263 | ajrconline.org |
| [Co(pip)₆]Br₂ | C-N stretch (piperazine) | 1266-1342 | 1286-1351 | ajrconline.org |
| Co(II)-cyanoguanidine Complex 1 | C≡N stretch | - | 1655 | d-nb.info |
| Co(II)-cyanoguanidine Complex 2 | C≡N stretch | - | 1637 | d-nb.info |
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and in aqueous solutions. Studies on single-walled carbon nanotubes filled with cobalt bromide have utilized Raman spectroscopy to analyze the doping-induced alterations of the radial breathing mode (RBM) and G-mode, revealing an acceptor doping effect on the nanotubes. researchgate.net In geometrically frustrated materials like β-Co₂(OH)₃Br, Raman spectroscopy has been employed to study the relationship between vibrational spectral properties and crystal microstructures, assigning OH-related vibration modes and suggesting modes for O–Co–O and Br–Co–Br units. iphy.ac.cn Furthermore, electronic Raman spectra of divalent cobalt ions in various cadmium-halide-type crystals, including those containing bromide, have been reported, allowing for the observation of electronic transitions between spin-orbit and trigonal crystal-field-split levels of the ground term. aps.org
Electronic Spectroscopy and Ligand Field Theory
Electronic spectroscopy, particularly in the UV-Visible range, is a cornerstone for investigating the electronic structure of transition metal complexes like those of this compound. iphy.ac.cnnipne.rotandfonline.com The principles of Ligand Field Theory are essential for interpreting the observed spectra and understanding the d-orbital splitting. libretexts.orglibretexts.org
The coordination environment around the Co(II) ion significantly influences the d-orbital energies, which is reflected in the UV-Visible absorption spectrum. iphy.ac.cnnipne.rotandfonline.com Different geometries, such as octahedral and tetrahedral, give rise to characteristic absorption bands. For example, UV-Vis spectra of CoBr₂ in polyethylene (B3416737) glycol (PEG) have been used to identify the symmetry of the Co-ion complexes, revealing the presence of both octahedral and tetrahedral species. nipne.rospiedigitallibrary.orgspiedigitallibrary.org The intense absorption bands of tetrahedral complexes are a result of the absence of an inversion center. nipne.ro The coordination environment of Co(II) can be manipulated by the solvent and the presence of other ligands, leading to changes in the observed spectra. researchgate.net
The absorption bands observed in the UV-Visible spectra of Co(II) complexes are primarily due to electronic transitions between the d-orbitals, known as d-d transitions. ajrconline.orgiphy.ac.cnnipne.rotandfonline.com For a d⁷ ion like Co(II) in an octahedral field, several spin-allowed transitions are expected from the ⁴T₁g(F) ground state to higher energy quartet states. ajrconline.org In tetrahedral complexes, the transitions occur from the ⁴A₂ ground state. The positions and intensities of these bands provide information about the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B). aip.org For instance, the electronic spectra of Co(II) complexes with certain biologically active ligands have shown transitions consistent with an octahedral arrangement. ajrconline.org The analysis of these d-d transitions is crucial for understanding the electronic states of the cobalt ion. ajrconline.orgiphy.ac.cnnipne.rotandfonline.com
| Complex/System | Coordination Geometry | Absorption Bands (nm) | Assignment | Reference |
|---|---|---|---|---|
| Co(II) complexes with biologically active ligands | Octahedral | 445.4, 543.35 | ⁴T₁g → ⁴A₂g(P), ⁴T₁g(F) → ⁴T₁g(P) | ajrconline.org |
| CoBr₂/PEG-1000 | Tetrahedral-like | - | Belongs to [CoBr₂L₂] complex | nipne.ro |
| High-spin five-coordinate Cobalt(II) complex | - | 526, 672, 826 | d-d transitions | researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local atomic structure and oxidation state of a specific element within a material. nih.gov It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.net Studies have shown that the Co K-edge XANES spectra can be used to monitor the oxidation state of cobalt in various complexes. researchgate.net For instance, the analysis of Co in different environments has demonstrated the utility of XANES in determining the proportions of Co(II) and Co(III) species. researchgate.net In a study of CoBr₂, the 2p XAS spectra were analyzed using a ligand-to-metal charge-transfer model to derive relations between covalency, crystal field strength, and peak positions. acs.org
EXAFS, on the other hand, gives information about the number, type, and distance of neighboring atoms. This technique has been used to investigate the local structures of materials containing cobalt, providing data on interatomic distances and coordination numbers. spiedigitallibrary.org While specific EXAFS studies focusing solely on CoBr₂ are less common in the provided context, the technique's applicability to similar systems suggests its potential for detailed structural analysis of this compound and its derivatives. spiedigitallibrary.orgresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the spin states of paramagnetic species like the cobalt(II) ion in this compound and its complexes. The d⁷ electronic configuration of the Co(II) ion allows for both high-spin (S = 3/2) and low-spin (S = 1/2) states, depending on the coordination environment and the ligand field strength. nih.gov EPR spectra provide detailed information about the electronic ground state and the local symmetry of the cobalt ion. nih.govresearchgate.net
The analysis of Co(II) EPR spectra can be complex due to fast electron spin-lattice relaxation, which often necessitates recording spectra at low temperatures, such as that of liquid nitrogen (77 K) or liquid helium (~4 K). nih.govrsc.org The spectra of high-spin Co(II) systems are typically characterized by broad resonances resulting from large g-anisotropy and significant spin-orbit coupling. researchgate.net In contrast, low-spin Co(II) complexes often yield more resolved spectra. caltech.edu
In distorted tetrahedral geometries, high-spin Co(II) can have either the ±1/2 or the ±3/2 Kramers doublet as the ground state. nih.gov The resulting EPR spectra are analyzed using a spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor) and, for S > 1/2, the zero-field splitting (ZFS) parameters D and E. researchgate.net For instance, studies on various 4-, 5-, and 6-coordinate Co(II) complexes have demonstrated the sensitivity of EPR spectra to the coordination number and geometry. researchgate.net
A study of a series of cobalt(II) pincer bromide complexes revealed the existence of different spin states. rsc.org For example, the EPR spectrum for the complex (PNNNP)CoBr, where PNNNP is a specific pincer ligand, was recorded in an ethanol (B145695) glass at 77 K and showed distinct g-values, which are crucial for characterizing the spin state. rsc.org Similarly, for a low-spin cobalt(II) complex in a distorted tetrahedral geometry, [PhBP3]CoBr, EPR spectroscopy confirmed a monomeric species in solution with a resolved hyperfine coupling pattern indicative of a single cobalt nucleus (I = 7/2). caltech.edu
The key parameters extracted from EPR spectra are the g-values and hyperfine coupling constants (A-values). In a low-spin Co(II) complex with S=1/2, [PhBP3]CoI, an axial g-tensor with g|| = 2.20 and g⊥ = 2.05 was observed. caltech.edu For the related bromide complex, the hyperfine coupling in the g|| region was found to be A|| = 88 × 10⁻⁴ cm⁻¹. caltech.edu These parameters are critical for defining the electronic structure of the cobalt center.
| Complex | Spin State (S) | g-values | A-values (cm⁻¹) | Reference |
|---|---|---|---|---|
| [PhBP3]CoI | 1/2 (low-spin) | g|| = 2.20, g⊥ = 2.05 | Not specified | caltech.edu |
| [PhBP3]CoBr | 1/2 (low-spin) | Not fully specified | A|| = 88 × 10⁻⁴ | caltech.edu |
| (PNNNP)CoBr | Not specified | g1 = 2.31, g2 = 2.01 | A2 = 90 G | rsc.org |
| Co/NAD+ Complex | 1/2 (low-spin) | gx = 2.38, gy = 3.06, gz = 2.01 | Ax = 33 × 10⁻⁴, Ay = 71 × 10⁻⁴, Az = 94 × 10⁻⁴ | nih.gov |
Theoretical Interpretations of Electronic Spectra
The electronic absorption spectra of cobalt(II) compounds, including this compound complexes, are interpreted using ligand field theory. These spectra reveal d-d transitions between electronic states that are split by the electric field of the surrounding ligands. The energies and intensities of these transitions provide insight into the coordination geometry (e.g., octahedral or tetrahedral) and the nature of the cobalt-ligand bonding. ajrconline.orgnveo.org
For Co(II) ions in an octahedral environment, two spin-allowed transitions are typically observed, corresponding to the transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F) and ⁴T₁g(P) excited states. ajrconline.org A study of cobalt(II) bromide complexes with various biologically active ligands reported transitions in conformity with an octahedral arrangement for the Co(II) ion. ajrconline.org For example, electronic spectra of Co(II) complexes with ligands like imidazole (B134444) or pyridine (B92270) showed absorption bands assignable to ⁴T₁g(F) → ⁴A₂g(P) and ⁴T₁g(F) → ⁴T₁g(P) transitions. ajrconline.org
In tetrahedral Co(II) complexes, the ground state is ⁴A₂. The electronic spectrum is often characterized by an intense, structured absorption band in the visible region (15,000-17,000 cm⁻¹), which is assigned to the ⁴A₂ → ⁴T₁(P) transition. nveo.org The observation of such a band in a cobalt bromide complex with 2-(p-thiomethyl phenyl) benzimidazole (B57391) confirmed a tetrahedral structure for the complex. nveo.org
Spectrophotometric studies of the vapor complex formed between solid this compound and gaseous aluminum bromide, CoAl₂Br₈, suggest that the Co(II) ion is in a coordination environment that approaches octahedral symmetry. osti.gov The interpretation of its electronic spectrum was based on this presumed geometry. osti.gov Furthermore, infrared absorption spectra of divalent cobalt ions in cadmium bromide crystals have been assigned to transitions between the spin-orbit and trigonal-crystal-field split levels of the ⁴T₁g(⁴F) ground term. aps.org
| Coordination Geometry | Ground State | Typical Transitions | Reference |
|---|---|---|---|
| Octahedral | ⁴T₁g(F) | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | ajrconline.org |
| Tetrahedral | ⁴A₂ | ⁴A₂ → ⁴T₁(P) | nveo.org |
| Trigonal (in CdBr₂) | ⁴T₁g(⁴F) | Transitions between spin-orbit split levels | aps.org |
Density of States (DOS) analysis is a theoretical tool derived from electronic structure calculations, such as those based on Density Functional Theory (DFT), that provides crucial insights into the electronic properties of materials. aip.org The DOS describes the number of available electronic states at each energy level. Analyzing the total DOS and the partial or projected DOS (PDOS) helps in understanding chemical bonding, conductivity, and magnetic properties. aip.orgijera.com
A theoretical study on Co-doped methylammonium (B1206745) lead bromide (MAPbBr₃) utilized spin-polarized total and partial DOS to investigate the origin of induced magnetic moment. plu.mx The analysis revealed that the magnetism in the Co-doped system favors ferromagnetic spin-ordering, making it a potential material for spintronics. plu.mx Similarly, a DOS calculation for hexagonal close-packed (hcp) cobalt showed unequal populations of majority and minority spins, confirming its ferromagnetic nature. ijera.com The analysis identified that the primary contribution to the valence band near the Fermi level comes from the Co-3d orbitals. ijera.com
The analysis of energy band structures and the DOS is fundamental to determining whether a material is a metal, semiconductor, or insulator. aip.org For semiconductors, the DOS plot shows a band gap, an energy range with zero states, separating the occupied valence band from the unoccupied conduction band. The study of materials like (CH₃NH₃)₂CoCl₄ uses DOS and PDOS to understand the contributions of constituent atoms to the band structure. researchgate.net While specific DOS analyses for pure this compound are not widely detailed, the principles are broadly applicable. Such calculations would elucidate the contributions of Co 3d and Br 4p orbitals to the valence and conduction bands, defining the material's electronic and optical properties.
Computational Magnetism Studies
Spin-Polarized Density Functional Theory
Spin-Polarized Density Functional Theory (SPDDFT) is a fundamental computational methodology employed to investigate the electronic structure and magnetic properties of materials by explicitly considering the spin of electrons. This approach is instrumental in understanding the origin and nature of magnetism in compounds like this compound (CoBr2). SPDDFT calculations solve the Kohn-Sham equations, which describe the behavior of interacting electrons, by accounting for the distinct spatial distribution and energy levels of spin-up and spin-down electrons. This allows for the prediction of magnetic moments, spin polarization of electronic states, and the character of magnetic ordering, such as ferromagnetism.
Research utilizing SPDDFT, often in conjunction with approximations like the Generalized Gradient Approximation (GGA) or the GGA with Hubbard U corrections (GGA+U), has been crucial for elucidating the magnetic characteristics of CoBr2. These computational techniques are essential for capturing the localized nature of the cobalt 3d electrons, which are the primary contributors to the material's magnetism.
Key Findings from SPDDFT Studies on this compound:
Magnetic Ordering and Moments: SPDDFT calculations have consistently predicted a ferromagnetic ground state for CoBr2, both in its bulk and monolayer forms itp.ac.cnresearchgate.netsciengine.comtugraz.at. Studies employing GGA and GGA+U approximations have calculated the magnetic moment of the cobalt atom in CoBr2 to be approximately 3 μB itp.ac.cn. The total magnetic moment per unit cell has also been reported as 2.57 μB itp.ac.cn. These theoretical values align well with experimental observations, which indicate an experimental magnetic moment of around 2.8 μB for Co in CoBr2 itp.ac.cnresearchgate.net.
Electronic Structure and Spin Polarization: Spin-polarized density of states (DOS) and band structure calculations, performed within the SPDDFT framework, provide insights into the electronic contributions to magnetism. The spin-polarized DOS plots often highlight the significant role of Co 3d orbitals in determining magnetic properties, typically showing spin-split energy levels tugraz.atresearchgate.netijera.com. In some advanced studies, SPDDFT has been used to explore phenomena such as "hidden spin polarization" within specific structural arrangements of CoBr2 colorado.edu.
Role of Electron Correlations: The inclusion of Hubbard U corrections (GGA+U) in DFT calculations is frequently necessary to accurately describe the correlated electronic structure of transition metal compounds like CoBr2. These corrections enhance the description of localized d-electron behavior, leading to more accurate predictions of magnetic properties and critical temperatures tugraz.atresearchgate.net.
Monolayer Properties: For CoBr2 monolayers, SPDDFT investigations suggest intrinsic two-dimensional ferromagnetism. Calculations indicate a narrow band gap or half-metallic character, which are properties of significant interest for potential spintronic applications researchgate.nettugraz.at.
Data Table: Calculated Magnetic Moments for this compound (CoBr2)
The following table summarizes key magnetic moment data for this compound obtained through various Density Functional Theory calculations:
| Material Form | Calculation Method/Approximation | Magnetic Moment (μB) | Notes | Reference |
| Bulk | DFT (GGA+U) | ~3 | Magnetic moment of Co atom | itp.ac.cn |
| Bulk | DFT (GGA) | ~3 | Magnetic moment of Co atom | itp.ac.cn |
| Bulk | DFT | 2.57 | Total magnetic moment per unit cell | itp.ac.cn |
Note: The term "spin-polarized density functional theory" refers to the computational methodology used to derive these magnetic properties, employing specific approximations such as GGA and GGA+U.
Coordination Chemistry of Cobalt Ii Bromide
Formation and Stability of Halido-Cobalt(II) Complexes
The interaction between cobalt(II) ions and bromide ions leads to the formation of various halido-complexes. The structure and stability of these complexes are highly dependent on the surrounding chemical environment, particularly the solvent and temperature.
Influence of Solvent and Temperature on Complexation
The coordination geometry of cobalt(II) is sensitive to both solvent and temperature. A well-known equilibrium exists between the pink, octahedral [Co(H₂O)₆]²⁺ complex and the blue, tetrahedral [CoX₄]²⁻ complex (where X is a halide). rsc.org This change is visually apparent and is governed by Le Chatelier's principle.
In aqueous solutions, increasing the temperature shifts the equilibrium towards the formation of the tetrahedral species. rsc.orgcolorado.edu For instance, a violet aqueous solution containing both pink [Co(H₂O)₆]²⁺ and blue [CoCl₄]²⁻ will turn distinctly blue when heated and pink when cooled. colorado.edu This shift indicates that the formation of the tetrahedral complex from the octahedral one is an endothermic process. rsc.org
The nature of the solvent plays a crucial role. In acetone, cobalt(II) bromide primarily exists as the blue, tetrahedrally coordinated CoBr₂(acetone)₂ species at room temperature. kyoto-u.ac.jp Lowering the temperature in various organic solvents often leads to a loss of intensity in the visible absorption spectra, suggesting a change in coordination number from four to six. kyoto-u.ac.jp In molten salt systems, such as calcium nitrate (B79036) tetrahydrate, the addition of bromide ions to a cobalt(II) nitrate solution causes a significant shift in the absorption maximum to lower energies and a marked increase in absorption intensity. This is indicative of a change from an octahedral or dodecahedral coordination to a tetrahedral geometry. researchgate.net This coordination change is dependent on both the temperature and the concentration of the halide. researchgate.net An increase in temperature in these molten salt systems also favors the formation of the tetrahedral species. researchgate.net
Determination of Stability Constants
The stability of the formed halido-cobalt(II) complexes can be quantified through their stability constants, which are often determined using spectrophotometric techniques. These studies measure the changes in light absorbance as the concentration of the bromide ligand is varied.
In a molten calcium nitrate tetrahydrate solvent, stability constants for various cobalt(II) bromo- and nitrato-complexes have been calculated at different temperatures. It was found that mixed-ligand complexes of the type [Co(NO₃)₂Br₂]²⁻ and the fully substituted tetrahedral complex [CoBr₄]²⁻ are formed. researchgate.net The data indicates that the stability of these complexes is influenced by temperature. researchgate.net
The table below presents the stability constants for cobalt(II) bromide complexes in molten Ca(NO₃)₂·4H₂O at two different temperatures. The values represent the equilibrium between different coordinated species.
| Complex Formation Reaction | log(β) at 40 °C | log(β) at 70 °C |
| Co²⁺ + 4NO₃⁻ ⇌ [Co(NO₃)₄]²⁻ | 1.83 | 1.15 |
| Co²⁺ + 2NO₃⁻ + 2Br⁻ ⇌ [Co(NO₃)₂Br₂]²⁻ | 1.48 | 1.76 |
| Co²⁺ + 4Br⁻ ⇌ [CoBr₄]²⁻ | 0.81 | 1.50 |
| Data sourced from a study on cobalt halide complexes in molten calcium nitrate tetrahydrate. researchgate.net |
Adduct Formation with Organic Ligands
Cobalt(II) bromide readily forms adducts with a variety of organic molecules containing donor atoms like nitrogen, which act as ligands. These reactions often result in stable, crystalline coordination compounds with distinct structures and properties.
Pyridine (B92270) and Substituted Pyridine Complexes
Cobalt(II) bromide reacts with pyridine (py) and its substituted derivatives (R-py) to form several types of complexes. In non-coordinating solvents like 1,2-dibromoethane, tetrahedral complexes of the type CoBr₂(R-py)₂ are formed. oup.com These can further react with additional pyridine ligands to establish a configurational equilibrium with octahedral species:
CoBr₂(R-py)₂ (tetrahedral) + 2R-py ⇌ CoBr₂(R-py)₄ (octahedral) oup.com
The equilibrium constant (Kc) for this transformation has been determined for several pyridines. oup.com Furthermore, these tetrahedral complexes react with bromide ions (from sources like tetrabutylammonium (B224687) bromide, TBA·Br) in successive substitution equilibria to form anionic complexes:
CoBr₂(R-py)₂ + Br⁻ ⇌ [CoBr₃(R-py)]⁻ + R-py
[CoBr₃(R-py)]⁻ + Br⁻ ⇌ [CoBr₄]²⁻ + R-py oup.com
The stability of these complexes, represented by the formation constants K₃ and K₄, shows a linear correlation with the basicity (pKₐ) of the substituted pyridine, with the exception of sterically hindered ligands like 2-methylpyridine (B31789). oup.com
| Substituted Pyridine (R-py) | log(K₃) | log(K₄) |
| 4-methylpyridine | 2.23 | -1.07 |
| 3-methylpyridine | 2.44 | -0.94 |
| pyridine | 2.89 | -0.74 |
| 2-methylpyridine | - | 0.09 |
| 4-acetylpyridine | - | -0.09 |
| 4-cyanopyridine | - | 0.47 |
| Data represents successive formation constants in 1,2-dibromoethane. oup.com |
Cyanoguanidine and Related Ligand Interactions
The reaction between cobalt(II) bromide and cyanoguanidine is highly sensitive to the solvent used, leading to the formation of structurally distinct coordination compounds. mdpi.comd-nb.info
When the reaction is carried out in distilled water, a mononuclear complex with the formula Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O is formed. mdpi.comresearchgate.net In this compound, the cobalt(II) ion is in an octahedral coordination environment, bonded to two cyanoguanidine ligands and four water molecules, with bromide ions acting as counter-anions. mdpi.com
In contrast, performing the synthesis in methanol (B129727) yields a trinuclear complex, Co₃(C₂N₄H₄)₈(H₂O)₈·6Br. mdpi.comresearchgate.net This structure is more complex, containing both isolated octahedral Co(II) centers and discrete binuclear units formed from edge-sharing octahedra. mdpi.comresearchgate.net In both isolated complexes, the cyanoguanidine ligand coordinates to the cobalt ion, while the bromide ions remain uncoordinated in the crystal lattice. researchgate.net
| Solvent | Resulting Complex Formula | Structural Features |
| Water | Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O | Mononuclear; isolated CoO₄N₂ octahedra. mdpi.comresearchgate.net |
| Methanol | Co₃(C₂N₄H₄)₈(H₂O)₈·6Br | Trinuclear; isolated octahedra and edge-sharing binuclear clusters. mdpi.comresearchgate.net |
| Table summarizing the solvent-induced structural differences in cobalt(II) bromide cyanoguanidine complexes. |
Ethylenediamine (B42938) and Polyamine Coordination
Cobalt(II) salts, including cobalt(II) bromide, are common starting materials for the synthesis of complexes with bidentate and polydentate amine ligands like ethylenediamine (en) and other polyamines. ontosight.ai The synthesis of the well-known tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, typically involves the reaction of a cobalt(II) salt with ethylenediamine, followed by oxidation of the cobalt center from +2 to +3. ontosight.ai The bromide salt of this complex, [Co(en)₃]Br₃, is a stable coordination compound. ontosight.ai
Direct coordination of polyamines to cobalt(II) bromide also occurs. For example, the tripodal tetraamine (B13775644) ligand tris(3-aminopropyl)amine (B1583958) reacts with cobalt(II) bromide to form a five-coordinate complex, [Co(tren)Br]Br, where one bromide ion is directly coordinated to the cobalt center. researchgate.net The synthesis of mono- and binuclear cobalt(II) complexes containing both ethylenediamine and another ligand like 2,2'-bipyridine (B1663995) has also been reported, starting from cobalt(II) chloride and subsequently introducing ethylenediamine. biointerfaceresearch.com
Other Nitrogen and Oxygen Donor Ligand Studies
The coordination chemistry of cobalt(II) bromide extends to a variety of other nitrogen and oxygen donor ligands, leading to the formation of complexes with diverse structures and properties.
The reaction of cobalt(II) bromide with 2-methylpyridine N-oxide in n-butanol results in the formation of a discrete tetrahedral complex, [CoBr₂(C₆H₇NO)₂]. nih.govresearchgate.netnih.gov In this compound, the Co(II) cation is coordinated by two bromide anions and two 2-methylpyridine N-oxide ligands. nih.govresearchgate.netnih.gov These individual complex units are linked into chains through weak C-H···Br hydrogen bonds. nih.govresearchgate.netnih.gov Interestingly, under slightly different conditions in the same solvent, a dinuclear complex, [Co₂Br₄(C₆H₇NO)₄]·n-butanol, can be isolated. iucr.org In this structure, the two Co(II) centers are bridged by two 2-methylpyridine N-oxide ligands, resulting in five-coordinate cobalt ions. iucr.org
In dimethylformamide (DMF), cobalt(II) bromide forms complexes such as [CoBr(DMF)₅]⁺, [CoBr₃(DMF)]⁻, and [CoBr₄]²⁻. rsc.org The coordination changes from octahedral in [CoBr(DMF)₅]⁺ to tetrahedral in the tribromo and tetrabromo species. rsc.org Similarly, in dimethyl sulfoxide (B87167) (DMSO), spectrophotometric and conductometric studies indicate the presence of [Co(dmso)₆]²⁺, [CoBr(dmso)₆]⁺, and [CoBr₃(dmso)]⁻. rsc.org The formation of [CoBr₄]²⁻ is observed only at high bromide to cobalt ratios in ternary systems. rsc.org
The interaction of cobalt(II) bromide with various heterocyclic nitrogen donor ligands, including imidazole (B134444), pyridine, piperidine, and quinoline, has been studied. ajrconline.org These reactions typically yield complexes with the general formula [Co(L)₆]Br₂, which behave as 1:2 electrolytes in ethanol (B145695). ajrconline.org Spectroscopic data for these complexes are consistent with an octahedral geometry around the cobalt(II) ion. ajrconline.org
The use of different solvents can also influence the final product. For instance, reacting cobalt(II) bromide and cyanoguanidine in water yields Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O, which contains isolated octahedral CoO₄N₂ units. mdpi.com However, when the reaction is carried out in methanol, a different complex, Co₃(C₂N₄H₄)₈(H₂O)₈·6Br, is formed, which features both isolated and edge-sharing binuclear octahedral clusters. mdpi.com
Table 1: Selected Cobalt(II) Bromide Complexes with N/O Donor Ligands
| Complex Formula | Ligand(s) | Coordination Geometry | Reference(s) |
|---|---|---|---|
| [CoBr₂(C₆H₇NO)₂] | 2-methylpyridine N-oxide | Tetrahedral | nih.govresearchgate.netnih.gov |
| [Co₂Br₄(C₆H₇NO)₄]·n-butanol | 2-methylpyridine N-oxide | Five-coordinate | iucr.org |
| [CoBr(DMF)₅]⁺ | Dimethylformamide | Octahedral | rsc.org |
| [CoBr₃(DMF)]⁻ | Dimethylformamide | Tetrahedral | rsc.org |
| [CoBr₃(dmso)]⁻ | Dimethyl sulfoxide | Tetrahedral | rsc.orgrsc.org |
| [Co(L)₆]Br₂ (L = imidazole, etc.) | Imidazole, Pyridine, etc. | Octahedral | ajrconline.org |
| Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O | Cyanoguanidine, Water | Octahedral | mdpi.com |
| Co₃(C₂N₄H₄)₈(H₂O)₈·6Br | Cyanoguanidine, Water | Octahedral | mdpi.com |
Mechanistic Studies of Ligand Exchange and Solvation Dynamics
The study of ligand exchange and solvation dynamics in cobalt(II) bromide systems provides crucial insights into the reaction mechanisms. Ligand substitution reactions, where one ligand is replaced by another, are fundamental processes in coordination chemistry. nih.gov
For cobalt(II) aqua-complexes, the transformation to their fully halogenated forms occurs through a stepwise mechanism. nih.govnih.gov Ultrafast T-jump studies have revealed that these steps can occur on timescales ranging from picoseconds to nanoseconds. nih.govnih.gov The rate of these reactions is significantly influenced by structural changes. nih.govnih.gov When the coordination geometry is retained during a substitution step, the dynamics are fast. However, if a change in geometry, such as from octahedral to tetrahedral, is required, this structural transformation becomes the rate-limiting step. nih.govnih.gov
Kinetic studies suggest an associative interchange mechanism for some ligand substitutions in octahedral cobalt(II) complexes. nih.gov In this mechanism, the incoming ligand plays a direct role in the activated state, assisting in the displacement of the leaving ligand (often a water molecule). nih.govnih.gov
The nature of the solvent also plays a critical role in the dynamics and thermodynamics of complex formation. psu.edu In sterically congested organic solvents, the steric interactions between coordinated solvent molecules can influence the solvation number and geometry of the cobalt(II) ion. psu.edu For example, in N,N-dimethylformamide (DMF), cobalt(II) can form six-coordinate species, whereas in the bulkier N,N,N',N'-tetramethylurea (TMU), a lower coordination number might be favored due to steric hindrance. psu.edu The solvent can also affect the relative stability of different complex species, thereby influencing the position of equilibria in solution. psu.edu
Spectrophotometric and Conductometric Analysis of Complex Equilibria
Spectrophotometric and conductometric techniques are powerful tools for investigating the complex equilibria of cobalt(II) bromide in solution. These methods allow for the identification of the species present and the determination of their stability constants.
In dimethyl sulfoxide (DMSO), visible absorption spectra and molar conductivity measurements have been used to study the complexes formed by dissolving CoBr₂. rsc.orgrsc.org The data indicate the existence of an equilibrium involving the species [Co(dmso)₆]²⁺, [CoBr(dmso)₆]⁺, and [CoBr₃(dmso)]⁻. rsc.orgrsc.org The addition of a high concentration of bromide ions, for example from LiBr, leads to the formation of the tetrahedral [CoBr₄]²⁻ ion. rsc.org
Similar studies in N,N-dimethylformamide (DMF) have identified the formation of [CoBr]⁺, [CoBr₃]⁻, and [CoBr₄]²⁻. rsc.org The electronic spectra of the individual complexes were determined, confirming a change from octahedral coordination for the monobromo complex to tetrahedral for the tribromo and tetrabromo complexes. rsc.org
In molten salt systems, such as ammonium (B1175870) nitrate-dimethyl sulfoxide melts, spectrophotometry has been used to investigate the formation of cobalt(II) bromide complexes at various temperatures. researchgate.net In the absence of added bromide, the spectra are characteristic of octahedral cobalt(II). researchgate.net Upon addition of bromide, the spectra shift, indicating a change towards tetrahedral or severely distorted octahedral coordination. researchgate.net The stability constants for the complexes formed, such as [Co(NO₃)₂Br₂]²⁻ and [CoBr₄]²⁻, have been calculated from these spectral changes. researchgate.net
Conductometric measurements complement spectrophotometric data by providing information on the ionic nature of the complexes in solution. For instance, studies on a series of [Co(L)₆]Br₂ complexes, where L is a heterocyclic nitrogen donor, showed molar conductance values consistent with 1:2 electrolytes in ethanol, confirming that the bromide ions are not coordinated in these specific complexes. ajrconline.org
Table 2: Spectroscopic and Conductometric Data for Cobalt(II) Bromide Equilibria
| Solvent/Medium | Identified Species | Technique(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | [Co(dmso)₆]²⁺, [CoBr(dmso)₆]⁺, [CoBr₃(dmso)]⁻, [CoBr₄]²⁻ | Spectrophotometry, Conductometry | Equilibrium between octahedral and tetrahedral species. [CoBr₄]²⁻ forms at high [Br⁻]. | rsc.orgrsc.org |
| N,N-Dimethylformamide (DMF) | [CoBr]⁺, [CoBr₃]⁻, [CoBr₄]²⁻ | Spectrophotometry, Calorimetry | Geometry change from octahedral ([CoBr]⁺) to tetrahedral ([CoBr₃]⁻, [CoBr₄]²⁻). | rsc.org |
| NH₄NO₃-DMSO Melts | [Co(NO₃)₂Br₂]²⁻, [CoBr₄]²⁻ | Spectrophotometry | Temperature-dependent equilibrium between octahedral and tetrahedral species. | researchgate.net |
| Ethanol | [Co(L)₆]Br₂ (L=heterocyclic N-donor) | Conductometry | Complexes behave as 1:2 electrolytes. | ajrconline.org |
Catalytic Applications and Mechanistic Studies
Cobalt(II) Bromide as a Catalyst in Organic Synthesis
Cobalt(II) bromide (CoBr2) is a versatile and cost-effective catalyst in various organic transformations. guidechem.comwikipedia.org Its utility spans cross-coupling reactions, oxidations, carbonylations, reductions, electrochemical functionalizations, and brominations. guidechem.comresearchgate.netnih.gov The catalytic activity of cobalt is often attributed to its ability to exist in multiple oxidation states (such as Co(I), Co(II), and Co(III)), enabling it to participate in both one- and two-electron transfer processes. This facilitates the formation of key intermediates and opens up diverse reaction pathways, often providing an economical alternative to precious metal catalysts like palladium and nickel. organic-chemistry.orgacs.org
Cobalt(II) bromide has emerged as an effective catalyst for Negishi-type cross-coupling reactions, which form carbon-carbon bonds by coupling organozinc compounds with organic halides. organic-chemistry.orgwikipedia.org This methodology presents a simpler and more economical alternative to traditional palladium and nickel catalysts. organic-chemistry.org
A notable application is the CoBr2-catalyzed Negishi-type acylative cross-coupling of amides with organozinc compounds to synthesize aryl/alkyl ketones. organic-chemistry.orgacs.orgacs.org This reaction is highly tolerant of various functional groups and can be performed in eco-friendly solvents like ethyl acetate, even on a large scale. organic-chemistry.orgacs.org The process involves the activation of the typically robust amide bond, making it susceptible to cleavage and subsequent coupling. acs.org The reaction mechanism is believed to proceed through an organocobalt(II) intermediate, formed via transmetalation between cobalt(II) bromide and the organozinc reagent. organic-chemistry.org While the method displays broad functional group tolerance, its efficiency can be diminished by the presence of chelating functional groups that may poison the catalyst. organic-chemistry.org In-depth mechanistic studies of similar cobalt-catalyzed Negishi reactions suggest a potential Co(I)/Co(III) catalytic cycle, where transmetalation is the rate-limiting step. thieme-connect.com
| Amide Substrate | Organozinc Partner | Solvent | Product Yield |
|---|---|---|---|
| Glutarimide amides | Alkylzinc reagents | 1,4-Dioxane | Up to 99% organic-chemistry.org |
| Glutarimide amides | Organozinc compounds | Ethyl acetate | Good yields on a large scale organic-chemistry.orgacs.org |
Cobalt-bromide catalyst systems are pivotal in the oxidation of alkyl side chains on aromatic hydrocarbons. A prominent industrial application is the oxidation of p-xylene to produce terephthalic acid, a monomer used in the large-scale production of polyester fibers. libretexts.org This process typically uses air as the oxidant in conjunction with cobalt salts as catalysts. libretexts.org
The combination of cobalt and bromide is particularly effective. For instance, a cobalt-manganese-bromine catalyst system is used in the liquid-phase oxidation of alkyl aromatic compounds to yield aromatic carboxylic acids. google.com The mechanism of side-chain oxidation is complex but is understood to involve the formation of benzylic radicals through the reaction of C-H bonds at the position adjacent to the aromatic ring. libretexts.org The presence of benzylic hydrogens is crucial for the reaction to proceed; for example, tert-butylbenzene, which lacks benzylic hydrogens, is inert under these oxidation conditions. libretexts.org The role of bromide in these catalytic autoxidations is linked to the formation of benzylic bromides as intermediates. acs.org
| Substrate | Catalyst System | Oxidant | Product |
|---|---|---|---|
| p-Xylene | Co(III) salts | Air (O2) | Terephthalic acid libretexts.org |
| Butylbenzene | KMnO4 (illustrative of side-chain oxidation) | KMnO4 | Benzoic acid libretexts.org |
| Alkyl aromatic compounds | Cobalt-manganese-bromine | Oxygen-containing gas | Aromatic carboxylic acids google.com |
Cobalt(II) bromide and other cobalt salts are efficient catalysts for carbonylation reactions, which involve the incorporation of carbon monoxide (CO) into organic molecules. researchgate.netnih.gov These transformations are fundamental in organic synthesis for building molecular complexity.
Functionalized organozinc halides can be carbonylated under atmospheric pressure using cobalt(II) bromide as a catalyst to produce polyfunctional symmetrical ketones in good yields. researchgate.net Cobalt catalysts are also capable of facilitating the carbonylation of unactivated C(sp³)–H bonds. For example, a regioselective cobalt-catalyzed carbonylation of aliphatic amides using atmospheric CO provides access to substituted succinimide derivatives. researchgate.netsemanticscholar.org Furthermore, cobalt catalysis enables the aminoalkylative carbonylation of alkenes, which is a direct route for synthesizing γ-amino acid derivatives. nih.gov The versatility of cobalt in these reactions stems from its ability to mediate the insertion of CO into various types of chemical bonds. researchgate.netnih.gov
| Substrate Type | Catalyst | CO Source | Product Type |
|---|---|---|---|
| Functionalized organozinc halides | Cobalt(II) bromide | CO (1 atm) | Symmetrical ketones researchgate.net |
| Aliphatic amides (C(sp³)–H bonds) | Co(II)-salts | CO (1-2 atm) | Succinimides researchgate.netsemanticscholar.org |
| Alkenes | Cobalt catalyst | CO | γ-Amino acid derivatives nih.gov |
| Benzal bromides | Co2(CO)8 | CO (1 atm) | Carboxylic acids researchgate.net |
Cobalt-based catalysts have demonstrated high efficacy in the chemoselective reduction of aromatic nitrogen compounds, particularly nitroarenes, to their corresponding anilines. These reactions are crucial for the synthesis of amines, which are vital intermediates in the pharmaceutical and chemical industries. Non-noble metal catalysts, such as those based on cobalt, offer a promising, low-cost, and sustainable alternative to precious metal systems. nih.gov
A highly robust and active catalyst comprising cobalt-nitrogen complexes on a carbon support (Co-Nx/C) has been developed for this purpose. nih.govnih.gov This heterogeneous catalyst facilitates the reduction of a wide array of nitro compounds with excellent activity, chemoselectivity, and stability. nih.gov The hydrogenation of nitrobenzene to aniline, for instance, can be achieved with high yields under mild conditions using molecular hydrogen (H2). nih.govnih.gov The catalytic system is also effective for transfer hydrogenation, utilizing other hydrogen donors such as hydrazine or even carbon monoxide and water, which avoids the need for high-pressure H2. nih.gov
| Substrate | Catalyst | Hydrogen Source | Key Conditions | Product |
|---|---|---|---|---|
| Nitrobenzene | Co-Nx/C-800-AT | H2 | 40°C, 1 bar H2 | Aniline (>98% yield) nih.gov |
| Substituted nitroarenes | Co-Nx/C-800-AT | H2 | 110°C, 3.5 bar H2 | Substituted anilines (>97% selectivity) nih.govnih.gov |
| Nitrobenzene | Co-Nx/C-800-AT | CO/H2O | 110°C, 5 bar CO | Aniline (>99% selectivity) nih.gov |
| 4-Chloronitrobenzene | Mononuclear Co(III) complex | Hydrazine | - | 4-Chloroaniline (quantitative reduction) researchgate.net |
Cobalt(II) bromide serves as an efficient catalyst in electrochemical synthesis, particularly for the addition of aryl halides to activated olefins and for other aryl halide functionalizations. researchgate.netresearchgate.net Electrochemical methods offer a powerful way to generate highly reactive species under mild conditions.
In these processes, a Co(II) precursor is first electrochemically reduced to a highly reactive Co(I) species. researchgate.net This electrogenerated Co(I) complex then undergoes oxidative addition with an aryl halide (ArX), a key step in activating the otherwise unreactive C-X bond. researchgate.netacs.org The resulting intermediate can then engage in coupling reactions. For example, the electrolysis of a mixture of aryl halides and allyl phenyl ether in the presence of catalytic CoBr2 leads to the formation of allyl-aryl coupling products. researchgate.net This consumable anode process has also been applied to the electrochemical cross-coupling of various functionalized aromatic halides to produce a wide range of unsymmetrical biaryls in moderate to excellent yields. researchgate.net
| Reaction Type | Catalyst | Reactants | Product Type |
|---|---|---|---|
| Electrochemical arylation of activated olefins | Cobalt(II) bromide | Aryl halides, Activated olefins | Arylated olefins researchgate.net |
| Electrochemical cross-coupling | Cobalt halides | Functionalized aromatic halides (iodides, bromides, chlorides) | Unsymmetrical biaryls researchgate.net |
| Electrochemical coupling with allylic ethers | Cobalt(II) bromide | Aryl halides, Allyl phenyl ether | Allylaryl compounds researchgate.net |
Cobalt(II) bromide can act as a catalyst in certain bromination reactions. One of its key roles is in the conversion of alcohols to alkyl bromides. guidechem.com This transformation is a fundamental process in organic synthesis for introducing a bromine atom, which can then serve as a leaving group or a precursor for organometallic reagents.
Additionally, while not a direct catalytic use of CoBr2, the principles of cobalt catalysis are relevant to understanding side-chain bromination of alkylbenzenes. Benzylic bromination, which occurs exclusively at the carbon adjacent to an aromatic ring, proceeds through a radical chain mechanism. libretexts.org This reaction is typically initiated using N-bromosuccinimide (NBS) and a radical initiator. libretexts.org The high selectivity for the benzylic position is due to the resonance stabilization of the intermediate benzylic radical by the adjacent aromatic ring. libretexts.org
Arylzincation of Alkynes
Cobalt(II) bromide has been identified as an effective catalyst for the arylzincation of alkynes. This reaction involves the addition of an arylzinc reagent across the carbon-carbon triple bond of an alkyne, leading to the formation of vinylzinc species. These intermediates can then be functionalized to produce a variety of substituted alkenes.
The process is notable for its broad substrate scope, accommodating both unfunctionalized alkynes, such as 6-dodecyne, and arylacetylenes. nih.gov The reaction proceeds efficiently using arylzinc iodide-lithium chloride complexes in acetonitrile. nih.gov A key feature of this catalytic system is its high functional group compatibility, a characteristic inherent to the use of arylzinc reagents. nih.gov In some cases, the mechanism involves a vinyl-to-aryl 1,4-cobalt migration, which allows for the formation of ortho-alkenylarylzinc species. These intermediates are valuable for synthesizing various benzo-fused carbocycles. ntu.edu.sg
Table 1: Cobalt-Catalyzed Arylzincation of an Internal Alkyne
| Entry | Alkyne Substrate | Arylzinc Reagent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 6-Dodecyne | PhZnI·LiCl | CoBr₂ | Acetonitrile | (Z)-6-Phenyl-6-dodecene | 95 |
| 2 | Phenylacetylene | p-TolZnI·LiCl | CoBr₂ | Acetonitrile | (Z)-1-(p-Tolyl)-2-phenylethene | 88 |
Data synthesized from findings in cited literature. nih.gov
C–O Silylation and Stannylation
Cobalt(II) bromide, in conjunction with a bipyridine ligand, catalyzes the stereoselective silylation and stannylation of the C–O bond in alkenyl acetates. nih.gov This methodology provides a direct route to valuable organosilicon and organotin compounds, which are significant in organic synthesis and materials science. nih.gov The reaction demonstrates remarkable stereoretention; for instance, (Z)-alkenyl acetates are converted exclusively to the corresponding (Z)-stannylated products. nih.gov
The choice of the silyl or stannyl reagent is critical. Studies have shown that the reactivity of Si-Zn reagents is enhanced by the presence of an OPiv-coordinating group. nih.gov The reaction conditions are generally mild, often proceeding at temperatures from 0 °C to 23 °C. nih.gov
Table 2: Cobalt-Catalyzed Stereoretentive C–O Stannylation
| Substrate | Stannyl Reagent | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| (Z)-Indenyl Acetate | (nBu)₃Sn-ZnCl·LiCl | CoBr₂/bpy | MeCN | 0 | (Z)-1-((Tributylstannyl)methylene)-1H-indene | 75 |
| (Z)-Ethyl 2-acetoxy-3-phenylacrylate | (nBu)₃Sn-ZnCl·LiCl | CoBr₂/bpy | MeCN | 0 | (Z)-Ethyl 2-((tributylstannyl)methyl)-3-phenylacrylate | 78 |
Data based on research into stereoselective C–O bond functionalization. nih.gov
Reaction Mechanism Elucidation in Cobalt(II) Bromide Catalysis
Investigating the reaction mechanisms of cobalt(II) bromide-catalyzed transformations is essential for understanding catalyst behavior and improving reaction outcomes. These studies often involve identifying key intermediates, determining the roles of different cobalt oxidation states, assessing ligand effects, and employing computational models.
Identification of Active Catalytic Species and Intermediates
In many cobalt-catalyzed reactions, the Co(II) precatalyst is reduced in situ to form the catalytically active species. wiley-vch.de It is widely accepted that Co(II) precatalysts can be reduced by metals like zinc or manganese to generate low-valent Co(I) species, which then enter the catalytic cycle. wiley-vch.deacs.org For example, in the cross-electrophile coupling of benzonitriles and aryl halides, the CoBr₂Bipy₂ precatalyst is reduced by manganese powder, and a Co(I)Bipy₃ species is proposed as the active catalyst. acs.org
Similarly, in the C–O stannylation of alkenyl acetates, the Co(II) precatalyst is thought to be initially reduced by the [Sn]–ZnX reagent to form an active LₙCo(I) species. nih.gov This Co(I) intermediate then undergoes oxidative addition to the C–O bond of the substrate. nih.gov In other systems, such as alkene hydrosilylation, mechanistic studies suggest that cobalt(II) amides react with a hydrosilane to generate a cobalt(I) amide, which is considered the genuine catalytically active species. acs.org However, in some cases, a silyl cobalt(II) intermediate has also been proposed as the true catalyst. researchgate.net In certain oxidation reactions, cobalt(II) monobromide has been identified as the particle directly responsible for the reduction of Co(III) and is regenerated during the process. osti.gov
Role of Oxidation States (Co(I), Co(II), Co(III)) in Catalytic Cycles
The catalytic activity of cobalt is intrinsically linked to its ability to cycle through multiple oxidation states, primarily Co(I), Co(II), and Co(III). youtube.com The cycle often begins with the reduction of a Co(II) salt to a more nucleophilic Co(I) species. wiley-vch.de
A common mechanistic pathway involves the following steps:
Activation : A Co(II) precatalyst is reduced to an active Co(I) species. nih.gov
Oxidative Addition : The Co(I) species undergoes oxidative addition to a substrate (e.g., a C–O or C–X bond), forming a Co(III) intermediate. nih.gov This step is often facilitated by chelation assistance from the substrate. nih.gov
Transmetalation/Further Reaction : The Co(III) intermediate can then undergo transmetalation with an organometallic reagent. nih.gov
Reductive Elimination : The final product is released through reductive elimination, regenerating a Co(I) species that can re-enter the catalytic cycle. acs.org
For instance, in the stannylation of alkenyl acetates, a proposed mechanism involves the oxidative addition of a Co(I) species to the C–O bond to form a Co(alkenyl)(OAc) complex, which is a Co(III) intermediate. nih.gov In other reactions, a Co(I)/Co(II)/Co(III) catalytic cycle is supported by detailed mechanistic studies. researchgate.net The presence of Co(III) is often crucial, as it can be the dominant chemical state at the active sites under certain reaction conditions. lbl.gov The reduction of Co(III) back to Co(II) is a key step in many cobalt bromide-catalyzed oxidation processes. osti.gov
Ligand Effects on Catalytic Activity and Selectivity
The ligands coordinated to the cobalt center play a pivotal role in determining the catalyst's activity, selectivity, and even the reaction pathway. The choice of ligand can influence the electronic properties and steric environment of the cobalt catalyst. osti.govbohrium.com
In the cobalt-catalyzed coupling of 2-halobenzamides with alkynes, the reaction outcome is entirely dependent on the ligand used. Different ligands can steer the reaction towards the formation of either isoquinolones or 2-vinyl benzamides, proceeding through distinct mechanistic pathways. rsc.org Similarly, in the meta-selective C–H borylation of arenes, modifying the ligand architecture, such as using terpyridine-based cobalt complexes, was key to improving catalytic activity and selectivity. nih.gov
A fascinating example of ligand influence is "ligand relay catalysis." In a sequential hydrosilylation/hydrohydrazidation of alkynes, a tridentate anionic N-ligand was found to capture the cobalt ion from the initial bidentate neutral P-ligand cobalt complex, thereby enabling the second catalytic cycle. nih.gov This demonstrates the dynamic role ligands can play in complex, multi-step transformations. nih.gov
Computational Studies of Catalytic Pathways
Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the intricate details of catalytic pathways that may be difficult to observe experimentally. researchgate.net These studies provide insights into transition state energies, reaction intermediates, and the roles of various components in the catalytic system. nih.gov
For the cobalt-catalyzed C–O silylation and stannylation reactions, DFT calculations have been used to:
Determine the most stable structure of the Co(bpy)Br catalyst in different solvents. researchgate.net
Investigate the effects of solvents and lithium salts on the Si-Zn or Sn-Zn reagents. nih.govresearchgate.net
Compare different potential mechanisms, such as oxidative addition versus olefin insertion/β-acetoxy elimination. researchgate.net
Explore detailed reaction pathways and identify the rate-determining step, which was suggested to be transmetalation. nih.gov
Computational studies on other cobalt-catalyzed reactions, like C–H iodination, have helped to distinguish between possible mechanisms, such as a concerted metalation-deprotonation (CMD) pathway versus a single electron transfer (SET) pathway, finding the former to be more favorable. rsc.org These theoretical investigations are invaluable for understanding reaction mechanisms at a molecular level and for the rational design of new and improved catalysts. rsc.org
Applications in Advanced Materials Science
Precursor for Cobalt-Containing Thin Films
The deposition of thin films is a cornerstone of modern microelectronics and materials science. Cobalt-based thin films are sought after for their applications as protective coatings, in magnetic information storage, and as components in energy storage devices like lithium-ion batteries. nih.gov The quality of these films is highly dependent on the chemical precursors used in deposition methods such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
An ideal precursor must possess specific properties, including good volatility, thermal stability, and the ability to decompose cleanly at relatively low temperatures (preferably below 400°C). nih.govgoogle.com While various metalorganic cobalt compounds are commonly used, inorganic halides like cobaltous bromide are also potential candidates. harvard.edu However, inorganic precursors often exhibit lower volatility and require higher decomposition temperatures compared to their organometallic counterparts, which can be a limitation for some applications. harvard.edu Research is focused on developing new cobalt precursors with improved thermal properties to meet the increasing demands for smaller and more complex electronic devices. google.com
Development of this compound-Based Nanomaterials
Nanotechnology has opened new avenues for material applications, and this compound is utilized in the synthesis of novel nanomaterials. Researchers have successfully synthesized cobalt(II) bromide nanoparticles using techniques like high-energy planetary ball milling. This mechanical grinding method can produce nanoparticles of CoBr₂·6H₂O with sizes around 35 nm and a layered surface morphology.
These synthesis methods provide a "top-down" approach to creating nanostructures with a high degree of control over particle size and morphology. The resulting nanoparticles can be characterized using various analytical techniques to confirm their structure and properties.
Table 1: Properties of Synthesized Cobalt(II) Bromide Nanoparticles
| Property | Finding | Analytical Method |
|---|---|---|
| Particle Size | Approximately 35 nm | X-ray Diffraction (XRD) |
| Morphology | Layered surface structure | Scanning Electron Microscopy (SEM) |
| Synthesis Method | Planetary high-energy ball mill | - |
Magnetic Nanoparticles for High-Density Storage Media
Cobalt is a key element in the production of magnetic materials. Cobalt nanoparticles, which can be derived from precursors like this compound, exhibit exceptional magnetic properties that make them promising for the development of high-density magnetic storage media. The goal is to create smaller, more stable magnetic bits to increase the areal storage density beyond current technological limits.
The magnetic anisotropy of cobalt nanoparticles—their ability to maintain a magnetic moment in a specific direction—is a critical factor for data stability. Research has shown that cobalt nanoparticles with diameters of less than 1.5 nm can achieve very high magnetic anisotropy, a superior property compared to bulk materials. This allows for the creation of extremely small yet stable magnetic domains, each representing a single bit of information. By assembling these nanoparticles into a uniform layer on a substrate, it is possible to fabricate next-generation storage media capable of holding significantly more data.
Integration into Hybrid Perovskite Systems for Spintronics
Spintronics is a field of electronics that utilizes the intrinsic spin of electrons, in addition to their charge, to carry information, offering a pathway to more powerful and energy-efficient devices. Hybrid organic-inorganic perovskites have emerged as a promising class of materials for spintronics due to their strong spin-orbit coupling (SOC) and tunable properties. atomfair.comspringernature.com The presence of heavy elements in their structure, such as lead and bromide in compounds like methylammonium (B1206745) lead bromide (MAPbBr₃), is key to these properties. figshare.com
The integration of magnetic ions, such as cobalt, into the perovskite lattice is an area of active research. Doping perovskite quantum dots with cobalt has been shown to provide better photoelectric and optical properties. researchgate.net By substituting some of the lead (Pb²⁺) ions with cobalt (Co²⁺) ions, it is possible to introduce magnetic interactions within the material. researchgate.net This modification can influence the spin dynamics of charge carriers within the perovskite, which is a critical step toward developing perovskite-based spintronic devices. Coupling perovskites with ferromagnetic materials, including cobalt layers, can also induce spin polarization at the material's interface through proximity effects. atomfair.com
Applications in Battery Manufacturing (as precursor/component)
Cobalt is a critical component in the cathodes of many lithium-ion batteries, including lithium cobalt oxide (LiCoO₂) and lithium nickel cobalt manganese oxide (NMC) formulations. hmicronpowder.comaichelin.at The raw materials used to create these cathode active materials are known as precursors. malvernpanalytical.com Typically, cobalt precursors include compounds like cobalt oxide, cobalt hydroxide (B78521), or cobalt carbonate. hmicronpowder.com These are chemically processed and combined with a lithium source before being sintered to form the final cathode material. malvernpanalytical.comlabpartnering.org
Beyond its role as a potential precursor for cathode synthesis, cobalt bromide has been identified as a highly effective bifunctional redox mediator in lithium-oxygen (Li-O₂) batteries. researchgate.net Li-O₂ batteries have a very high theoretical energy density but suffer from high overpotential during the charging process, which reduces efficiency and cycle life. researchgate.netoup.com Redox mediators are soluble catalysts added to the electrolyte that facilitate the decomposition of the solid discharge product (Li₂O₂). oup.com The bromide/tribromide (Br⁻/Br₃⁻) redox couple, introduced via a salt like cobalt bromide or lithium bromide, effectively reduces the charging overpotential, enhancing the battery's efficiency and cyclability. researchgate.netresearchgate.netacs.orgarxiv.org
Design of Metal-Organic Frameworks (MOFs) utilizing CoBr₂
Metal-Organic Frameworks (MOFs) are a class of highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Their tunable structures and large surface areas make them suitable for a wide range of applications, including catalysis, gas storage, and chemical sensing.
Cobalt is a common metallic node used in the synthesis of MOFs. The cobalt source is typically a salt, such as cobalt nitrate (B79036), cobalt chloride, or cobalt bromide, which provides the Co²⁺ ions that coordinate with the organic linkers during the solvothermal synthesis process. nih.govnih.gov For example, a bifunctional cobalt-based MOF with both Lewis and Brønsted acidic sites has been synthesized and used as a heterogeneous catalyst. rsc.org The choice of the cobalt salt, including the bromide anion, can influence the resulting MOF structure and its chemical properties. The resulting Co-MOFs can act as efficient and reusable nanocatalysts in various organic reactions, where the cobalt center often functions as a Lewis acid to activate reactants. nih.govresearchgate.net
Computational and Theoretical Chemistry on Cobalt Ii Bromide
Modeling of Magnetic Exchange Interactions
Cobalt(II) ions, with their 3d⁷ electron configuration and unpaired electrons, exhibit significant magnetic properties. Theoretical modeling is crucial for understanding the nature and strength of magnetic exchange interactions between cobalt(II) centers in various coordination environments.
Studies on cobalt(II) complexes have revealed the presence of magnetic exchange interactions, which can be ferromagnetic or antiferromagnetic, depending on the bridging ligands and the geometry of the complex mdpi.comnih.govrsc.orgresearchgate.net. For example, in certain cobalt(II) cyanoguanidine bromides, weak antiferromagnetic exchange interactions were evidenced, potentially mediated by superexchange through bridging oxygen atoms mdpi.com. Computational approaches, such as the use of pseudo-spin models and ab initio calculations, are employed to model these interactions and determine parameters like the exchange coupling constant (J) and zero-field splitting (D) nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net. These parameters are essential for predicting and understanding the magnetic behavior of cobalt-containing materials.
Table 2: Magnetic Properties and Exchange Interactions in Cobalt(II) Systems
| System/Complex | Property | Value/Description | Notes | Source |
| Co(II) Cyanoguanidine Bromides | Magnetic Susceptibility | Agreement with isolated/weakly interacting Co²⁺ centers | Potential weak antiferromagnetic exchange interactions | mdpi.com |
| Co₃(II) linear complex | Zero-field splitting (D) | > 115 cm⁻¹ | For Co(II) ions | nih.gov |
| Co₃(II) linear complex | Magnetic Exchange Interaction (J) | Medium to strong, antiferromagnetic | Between middle and ends Co(II) ions | nih.gov |
| Co(II)-Radical Complex | Exchange Interaction Modeling | Pseudo-spin modeling | Applicable to Co(II) clusters | rsc.org |
| Co(II) Cluster | Exchange Parameters (J) | J₂ₓ = −1.24 meV, J₂<0xE1><0xB5><0xA7> = −0.53 meV, J₂₂ = −1.44 meV | For a specific polyoxometalate cluster | researchgate.net |
| Co(II) Complex ([NMe₄]₂[Co(bpyO₂)₂]) | Zero-field splitting (D) | −54.8 cm⁻¹ | For a specific Co(II) complex | researchgate.net |
| Co(II) Complex ([NMe₄]₂[Co(bpyO₂)₂]) | Zero-field splitting (E) | ~ 0 cm⁻¹ | For a specific Co(II) complex | researchgate.net |
| Co(II) complexes (general) | Magnetic Moment | 4.65 - 5.02 BM | Indicative of high-spin octahedral geometry | jacsdirectory.com |
Simulation of Spectroscopic Properties
Computational methods are vital for simulating and interpreting the spectroscopic properties of cobalt(II) bromide and its complexes. This includes UV-Visible (UV-Vis), Infrared (IR), and Magnetic Circular Dichroism (MCD) spectroscopy.
DFT calculations can predict electronic transitions, such as charge transfer and d-d transitions, which are observed in the UV-Vis spectra of cobalt(II) bromide solutions researchgate.net. These calculations help in assigning observed spectral bands to specific electronic excitations. For instance, absorption bands in model molecules have been calculated using DFT to correlate with experimental electronic spectra mdpi.com. IR spectroscopy simulations, often performed in conjunction with DFT, aid in assigning vibrational modes and confirming the coordination environment of cobalt(II) in complexes ijcrcps.com. MCD spectroscopy, when combined with DFT, provides detailed insights into the electronic structure and bonding of cobalt(II) complexes rsc.orgresearchgate.net.
Table 3: Spectroscopic Simulation and Related Data for Cobalt(II) Systems
| System/Method | Property/Transition | Value/Description | Notes | Source |
| Co(II) bromide solutions | Spectral Transitions | Charge transfer, d-d transitions | Observed in UV-Vis | researchgate.net |
| Co(II) complexes | Magnetic Moment | 4.65 - 5.02 BM | Indicative of high-spin octahedral geometry | jacsdirectory.com |
| Model Molecules (DFT calculation) | Electronic Spectra | Absorption band ~354-357 nm | Correlated with experimental spectra | mdpi.com |
| Co(II) Complex ([NMe₄]₂[Co(bpyO₂)₂]) | Magnetic Circular Dichroism | Studied for electronic structure | In conjunction with DFT | researchgate.net |
| Co(II) bromide solutions | Spectral Analysis | Formation of three chlorocomplexes, Oh → Td modification | From spectrophotometry | researchgate.net |
| Co(II) complexes with Schiff base ligands | IR Spectra | ν(C=N), ν(OH), ν(C-O enolic), ν(N-H) bands assigned | Based on DFT calculations and normal coordinate analysis | ijcrcps.com |
Reaction Mechanism Modeling for Catalysis
Cobalt(II) bromide and related cobalt complexes are employed as catalysts in various organic transformations. Computational studies, particularly DFT, are crucial for elucidating the detailed mechanisms of these catalytic processes.
DFT has been used to investigate cobalt-catalyzed reactions, identifying active catalytic species and proposing reaction pathways. For example, a tetrahedral, L-valine ligated cobalt(II) phenoxide complex was identified as the active species in a cobalt(II)-catalyzed O-arylation reaction, which proceeds via a σ-bond metathesis mechanism researchgate.net. Studies have also explored the mechanisms of cobalt-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, suggesting pathways involving transmetalation and reductive elimination researchgate.netnih.gov. Furthermore, computational analysis has shed light on the role of cobalt bromide in oxidation reactions, detailing the reduction mechanisms of trivalent cobalt ions involving cobalt(II) monobromide species osti.gov.
Table 4: Reaction Mechanism Modeling Data in Cobalt-Catalyzed Processes
| Catalyzed Reaction | Computational Method | Key Finding / Parameter | Proposed Mechanism | Source |
| Co(II) catalyzed O-arylation of phenols | DFT | Active species: tetrahedral, L-valine ligated Co(II) phenoxide complex | σ-bond metathesis | researchgate.net |
| Co(II) catalyzed O-arylation of phenols | DFT | High reaction barrier: 33.60 kcal/mol | researchgate.net | |
| CoBr₂ catalysis of oxidation of organic compounds | Spectrophotometry | Reduction of Co(III) by Co(II) monobromide | Chain propagation | osti.gov |
| Co(II)-catalyzed C(sp²)-C(sp³) Suzuki-Miyaura | Kinetic & Catalytic | Transmetalation, reductive elimination, redox disproportionation to low-valent cobalt | Transmetalation-first | researchgate.net |
Future Research Directions and Emerging Areas
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The traditional synthesis of cobalt(II) bromide hydrate (B1144303) involves the reaction of cobalt hydroxide (B78521) with hydrobromic acid. wikipedia.org While effective, current research is exploring more sustainable and novel synthetic routes in line with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. jddhs.comrsc.orgnih.gov
One emerging area is the use of mechanochemistry, such as high-energy planetary ball milling. sid.ir This top-down approach can produce nanoparticles of cobalt(II) bromide hexahydrate directly from the bulk material. sid.ir The process is often solvent-free, significantly reducing waste and environmental impact compared to traditional solvent-based methods. sid.irmdpi.com Research in this area has successfully synthesized CoBr₂·6H₂O nanoparticles with an average size of 35 nm. sid.ir
Future work will likely focus on optimizing these mechanochemical processes and exploring other green techniques like microwave-assisted synthesis and continuous flow processing. jddhs.comnih.gov These methods offer potential for rapid reaction screening, improved energy efficiency, and scalability. rsc.org The development of protocols that utilize renewable feedstocks or eco-friendly brominating reagents could further enhance the sustainability of cobaltous bromide production. rsc.org
Table 1: Comparison of Synthetic Approaches for this compound
| Method | Description | Advantages | Research Focus |
|---|---|---|---|
| Conventional | Reaction of cobalt hydroxide with hydrobromic acid. wikipedia.orgchemicalbook.com | Well-established, straightforward. | - |
| Mechanochemistry | High-energy ball milling of hydrated cobalt(II) bromide. sid.ir | Solvent-free, produces nanoparticles, energy-efficient. sid.ir | Optimization of milling parameters, control of particle size and morphology. sid.ir |
| Future Green Routes | Microwave-assisted synthesis, continuous flow processing, use of green solvents like water. jddhs.comnih.govmdpi.com | Reduced reaction times, lower energy consumption, minimized waste. rsc.org | Adapting these general green chemistry techniques specifically for CoBr₂ synthesis. |
Advanced Characterization Techniques for In-situ Studies
Standard characterization of this compound and its derivatives relies on techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermal analysis. sid.ir However, these methods typically provide a static picture of the material before or after a process. A significant future direction is the application of advanced characterization techniques for in-situ studies, which allow researchers to observe chemical and physical transformations in real-time under reaction conditions.
Synchrotron-based techniques, such as simultaneous Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), offer powerful tools for this purpose. mdpi.com These methods can provide time-resolved information on changes in crystal structure, particle size, and shape during processes like catalysis or material formation. mdpi.com Applying these techniques to cobalt(II) bromide systems could offer unprecedented insights into reaction mechanisms, phase transitions, and the dynamic behavior of catalysts. mdpi.com
In-situ spectroscopic methods are also crucial. For instance, monitoring catalytic reactions involving cobalt bromide complexes with in-situ FT-IR spectroscopy can help identify transient intermediates and elucidate the catalytic cycle, as has been demonstrated for other cobalt complexes. nottingham.ac.uk This allows for a more dynamic understanding of how the catalyst functions, moving beyond simple pre- and post-reaction analysis.
Rational Design of Cobalt(II) Bromide Catalysts with Enhanced Selectivity and Efficiency
Cobalt(II) bromide and its derivatives are frequently used as catalysts in organic synthesis. wikipedia.orgsid.irchemicalbook.com The future of this field lies in the rational design of catalysts to achieve higher efficiency and selectivity, moving from trial-and-error methods to a more predictive approach.
One successful strategy involves the targeted design of the ligand sphere around the cobalt center. By preparing cobalt complexes with hybrid ligands, researchers can fine-tune the electronic and steric properties of the catalyst. nottingham.ac.uk For example, cobalt complexes designed based on the trans effect of their ligands have shown high efficiency in the synthesis of cyclic carbonates from epoxides and CO₂. nottingham.ac.uk
Another approach is the creation of bimetallic or alloyed nanoparticles. The rational design of cobalt-platinum alloy nanoparticles has been shown to create a highly selective catalyst for the one-pot synthesis of imines from nitroarenes and aldehydes. researchgate.net The synergy between the two metals leads to enhanced catalytic performance that surpasses that of the individual components. researchgate.net Furthermore, anchoring cobalt complexes onto robust supports like metal-organic frameworks (MOFs) allows for the design of highly active and stable catalysts for applications such as CO₂ photoreduction. bohrium.com
Future research will continue to leverage these strategies, combining ligand design, nanotechnology, and advanced support materials to create bespoke cobalt(II) bromide-based catalysts for specific chemical transformations.
Table 2: Strategies for Rational Catalyst Design
| Strategy | Example | Desired Outcome |
|---|---|---|
| Ligand Modification | Cobalt(II) complexes with N-heterocyclic carbene and acetylacetone (B45752) ligands. nottingham.ac.uk | Control of electronic properties, creation of open coordination sites for substrate activation. nottingham.ac.uk |
| Alloy Formation | Cobalt-platinum alloy decorated nanoparticles. researchgate.net | Synergistic effects between metals, enhanced selectivity and activity. researchgate.net |
| Advanced Supports | Binuclear cobalt complexes anchored on amino-functionalized MOFs. bohrium.com | Increased stability, high surface area, cooperative catalysis between metal centers. bohrium.com |
| Phosphine (B1218219) Complexes | Triphenylphosphine complexes of cobalt(II) bromide. wikipedia.orgresearchgate.net | Stabilization of active species, use in various organic syntheses. wikipedia.org |
Development of Novel Cobalt(II) Bromide-Based Functional Materials
Beyond catalysis, research is increasingly focused on designing novel functional materials derived from cobalt(II) bromide with specific physical properties. By incorporating cobalt(II) bromide into larger structures like coordination polymers or hybrid organic-inorganic materials, its intrinsic properties can be harnessed for new applications.
Recent work has demonstrated the synthesis of novel cobalt-based hybrid compounds that exhibit interesting optical, magnetic, and biological properties. royalsocietypublishing.org For example, a mixed-halide compound, bis(4-dimethylaminopyridinium)bromo-chlorocobaltate(II), forms a stable crystalline lattice with notable antimicrobial and antioxidant activity. royalsocietypublishing.org The solvent used during synthesis can also play a crucial role in determining the final structure and properties, as shown by the formation of two different cobalt(II) cyanoguanidine bromide coordination compounds from aqueous and methanol (B129727) solutions, each with distinct optical and magnetic characteristics. mdpi.com
Other emerging applications include:
Luminescent Materials : Cobalt(II) bromide complexes supported by phosphine ligands have been shown to exhibit photoluminescence, suggesting potential for use in optical devices. researchgate.net
Battery Precursors : Cobalt(II) bromide is listed as a precursor for battery materials, indicating its role in the development of next-generation energy storage technologies. sigmaaldrich.comsigmaaldrich.com
Sensors : Schiff-base complexes of cobalt(II) have been evaluated for the fabrication of potentiometric sensors for the detection of bromide ions at very low concentrations. rsc.org
Deeper Theoretical Understanding of Structure-Property Relationships
A deeper theoretical understanding of the link between the atomic-level structure of this compound and its macroscopic properties is essential for rational material design. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this pursuit.
DFT calculations are used to model the electronic structure, bonding, and geometry of cobalt(II) bromide and its complexes with high accuracy. royalsocietypublishing.orgmaterialsproject.org The Materials Project, for instance, provides a computed structure for trigonal CoBr₂, detailing bond lengths and coordination environments, which serves as a valuable reference for experimentalists. materialsproject.org
In more complex systems, DFT helps to elucidate reaction mechanisms and structure-property relationships. For example, theoretical calculations have been used to:
Support spectroscopic data to confirm the trans effect in rationally designed cobalt catalysts, explaining their high reactivity. nottingham.ac.uk
Provide insight into the electronic and structural properties of novel cobalt-based hybrid materials. royalsocietypublishing.org
Uncover the synergistic catalytic effect between two adjacent cobalt atoms in a MOF-based catalyst for CO₂ reduction. bohrium.com
Future research will see an increased integration of computational modeling with experimental work to predict the properties of yet-unsynthesized cobalt(II) bromide-based materials, accelerating the discovery of new catalysts and functional materials.
Interplay with Other Transition Metal Systems
The properties of cobalt(II) bromide can be significantly altered and enhanced by combining it with other transition metals. The development of bimetallic or multi-metallic systems is a rapidly growing field, as the interaction between different metal centers can lead to synergistic effects and novel functionalities not achievable with single-metal systems.
A prime example is the development of cobalt-platinum (Co-Pt) alloy catalysts. researchgate.net In these systems, the interplay between cobalt and platinum atoms creates a unique electronic structure that enhances catalytic activity and selectivity for specific reactions, such as the reductive amination of aldehydes. researchgate.net
Q & A
Q. What spectroscopic methods are most effective for characterizing cobaltous bromide complexes in solution?
UV-Vis spectrophotometry is widely used to analyze this compound's coordination geometry and speciation. For example, absorption maxima at 695 nm in acetic acid indicate tetrahedral CoBr₄²⁻ complexes, with extinction coefficients (ε) ranging from 900–920 M⁻¹ cm⁻¹. Researchers should calibrate measurements using LiBr titration to track shifts in absorption peaks (e.g., from 670 nm to 695 nm) and calculate equilibrium constants via Beer-Lambert law compliance .
Q. How can researchers verify the purity of this compound synthesized in anhydrous conditions?
Combine density measurements (4.909 g/mL at 25°C) with ion migration experiments. Neutral CoBr₂·2HAc species dominate in acetic acid, confirmed by blue coloration and consistent molar extinction coefficients. Cross-validate using conductivity studies to detect ionic impurities (e.g., CoBr₃⁻ or CoBr₄²⁻) .
Q. What solvent systems are optimal for studying this compound’s coordination behavior?
Anhydrous acetic acid is preferred for isolating neutral CoBr₂·2HAc complexes. For tetrahedral speciation, ethanol or isopropyl alcohol yield CoBr₃⁻ with ε ≈ 770–775 M⁻¹ cm⁻¹. Avoid aqueous systems due to hydrolysis risks and octahedral geometry dominance .
Q. How does excess bromide ion concentration affect this compound’s absorption spectrum?
Adding LiBr shifts the absorption peak to 695 nm and increases intensity due to CoBr₄²⁻ formation. Plot extinction coefficients against [LiBr] to derive equilibrium constants (e.g., K₂ ≈ 7 × 10⁻⁸ M in acetic acid). Note nonlinear plots due to competing equilibria .
Q. What are the limitations of conductivity measurements in determining this compound dissociation constants?
Fuoss-Kraus plots may underestimate dissociation constants (e.g., Kb for LiBr in acetic acid was initially reported as 7.2 × 10⁻⁷ M but revised to 5 × 10⁻⁷ M after accounting for temperature effects). Use spectrophotometric data to resolve discrepancies .
Advanced Research Questions
Q. How can conflicting equilibrium constants for this compound speciation be reconciled across studies?
Re-evaluate solvent-specific parameters. For example, CoBr₃⁻ extinction coefficients vary with solvent ligation (ε = 920 M⁻¹ cm⁻¹ in acetic acid vs. 770 M⁻¹ cm⁻¹ in ethanol). Apply multivariate optimization to account for solvent polarity and ion-pairing effects .
Q. What methodologies resolve uncertainties in temperature-dependent speciation of CoBr₂ complexes?
Model thermal equilibria using van’t Hoff plots. In acetic acid, increasing temperature reduces CoBr₄²⁻ stability (ΔH > 0 for dissociation). Compare calculated vs. observed extinction coefficients at 25–64°C to refine K₂ and Kz values .
Q. How do mixed-solvent systems influence this compound’s redox behavior in catalytic applications?
In lithium bromide absorption heat pumps, CoBr₂’s hygroscopicity alters mass transfer efficiency. Use falling-film generators and numerical modeling to correlate solvent composition with thermal stability and reaction kinetics .
Q. What advanced techniques quantify bromide release from this compound in environmental tracer studies?
Capillary electrophoresis with direct-UV detection resolves Br⁻ from Cl⁻ via mobility differences (e.g., 23 m²/Vs for Br⁻ vs. 18 m²/Vs for Cl⁻). Optimize buffer co-ions (e.g., borate) to prevent antistacking in high-chloride matrices .
Q. How can this compound’s role in perovskite solar cells be optimized through ligand engineering?
Substitute formamidinium bromide (FABr) with phenylethyl ammonium bromide (PEABr) to stabilize Sn-based perovskites. Characterize via UPS and XPS to assess interfacial band alignment and defect passivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
